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Core Science & Biosynthesis

Foundational

Synthesis of 1,2,3-Trimethoxy-4-methylbenzene from Pyrogallol: A Technical Guide

Executive Summary 1,2,3-Trimethoxy-4-methylbenzene is a highly valued intermediate in the synthesis of coenzyme Q analogues and various active pharmaceutical ingredients (APIs)[1]. Its synthesis from pyrogallol (1,2,3-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Trimethoxy-4-methylbenzene is a highly valued intermediate in the synthesis of coenzyme Q analogues and various active pharmaceutical ingredients (APIs)[1]. Its synthesis from pyrogallol (1,2,3-trihydroxybenzene) requires a meticulously controlled three-stage sequence: exhaustive O-methylation, regioselective formylation, and base-catalyzed reduction. This whitepaper outlines the causality behind these experimental choices, providing a self-validating protocol designed for high yield, regiochemical purity, and scalability.

Retrosynthetic Logic and Mechanistic Causality

Stage 1: Exhaustive O-Methylation

Pyrogallol is highly susceptible to auto-oxidation in alkaline media, readily forming complex quinones. To successfully synthesize 1,2,3-trimethoxybenzene, rapid and exhaustive O-methylation is required[2]. Dimethyl sulfate (DMS) is preferred over methyl iodide due to its higher boiling point, allowing for better thermal control during the highly exothermic alkylation. The incorporation of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide ions into the organic phase, drastically accelerating the reaction and preventing incomplete partial methylation[2].

Stage 2: Regioselective Vilsmeier-Haack Formylation

The transformation of 1,2,3-trimethoxybenzene to 2,3,4-trimethoxybenzaldehyde relies on the Vilsmeier-Haack reaction[3]. The causality of the regioselectivity is rooted in the electron-donating resonance effects of the methoxy groups. Positions C-4 and C-6 are chemically equivalent and are synergistically activated by the C-1 (para-directing) and C-3 (ortho-directing) methoxy groups. Conversely, C-5 is only activated by the C-2 methoxy group. Consequently, the electrophilic attack by the chloroiminium ion occurs exclusively at C-4, yielding 2,3,4-trimethoxybenzaldehyde with high regiochemical fidelity[3].

Stage 3: Wolff-Kishner Reduction

The final transformation requires reducing the C-4 aldehyde to a methyl group. While the Clemmensen reduction (Zn(Hg) in concentrated HCl) is a standard method for deoxygenation, the strongly acidic conditions risk the cleavage of the aryl ether bonds (demethylation). The Wolff-Kishner reduction circumvents this by utilizing strongly basic conditions (hydrazine hydrate and KOH)[1]. The intermediate hydrazone decomposes thermally to extrude nitrogen gas, cleanly yielding 1,2,3-trimethoxy-4-methylbenzene without compromising the methoxy substituents[1].

SyntheticWorkflow A Pyrogallol (1,2,3-Trihydroxybenzene) B 1,2,3-Trimethoxybenzene A->B Me2SO4, NaOH PTC, 50-70°C C 2,3,4-Trimethoxybenzaldehyde B->C POCl3, DMF 70-80°C D 1,2,3-Trimethoxy- 4-methylbenzene C->D N2H4, KOH Ethylene Glycol, 200°C

Figure 1: Three-stage synthetic workflow from pyrogallol to the target methylbenzene.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (e.g., phase separation clarity, temperature thresholds, and gas evolution) ensure the integrity of each step.

Protocol A: Synthesis of 1,2,3-Trimethoxybenzene
  • Preparation : In a reactor equipped with a mechanical stirrer, thermometer, and heating jacket, dissolve 150 g of pyrogallol in 300 mL of deionized water[2].

  • Reagent Addition : Under vigorous stirring, sequentially add 600 mL of 35% (w/w) NaOH aqueous solution, 600 g of dimethyl sulfate, and 12 g of a phase-transfer catalyst (e.g., tetrabutylammonium bromide)[2]. Caution: Dimethyl sulfate is highly toxic; perform strictly in a fume hood.

  • Reaction : Maintain the internal temperature strictly between 50–70 °C. The reaction is highly exothermic initially. Stir for 2 hours until the exotherm subsides[2].

  • Workup : Halt stirring and allow the biphasic mixture to settle. Isolate the upper organic layer. Wash the organic phase with water until the pH is neutral[3].

  • Purification : Subject the crude organic layer to vacuum distillation. Collect the fraction corresponding to 1,2,3-trimethoxybenzene (bp ~241 °C at atmospheric pressure, adjust for vacuum).

Protocol B: Synthesis of 2,3,4-Trimethoxybenzaldehyde
  • Vilsmeier Reagent Formation : Cool 1 molar equivalent of anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add 2 molar equivalents of phosphorus oxychloride (POCl3) dropwise, maintaining the temperature below 10 °C to form the chloroiminium complex[3].

  • Electrophilic Addition : Slowly add 1 molar equivalent of the purified 1,2,3-trimethoxybenzene from Protocol A to the Vilsmeier reagent[3].

  • Heating : Gradually raise the temperature to 70–80 °C and maintain for 10 hours to ensure complete conversion[3].

  • Hydrolysis : Carefully pour the hot reaction mixture over crushed ice to hydrolyze the intermediate iminium salt. Neutralize the acidic solution with saturated sodium acetate or sodium carbonate.

  • Extraction & Crystallization : Extract the aqueous mixture with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and crystallize the product from ethanol to yield pure 2,3,4-trimethoxybenzaldehyde[3].

Regioselectivity SM 1,2,3-Trimethoxybenzene Complex Wheland Intermediate (Attack at C-4) SM->Complex Reagent Chloroiminium Ion (Vilsmeier Reagent) Reagent->Complex Reason1 C-4 is Para to C-1 Methoxy Complex->Reason1 Reason2 C-4 is Ortho to C-3 Methoxy Complex->Reason2 Product 2,3,4-Trimethoxybenzaldehyde Complex->Product Aqueous Hydrolysis (- PO2Cl2-, - HNMe2)

Figure 2: Mechanistic logic dictating the regioselective formylation at the C-4 position.

Protocol C: Synthesis of 1,2,3-Trimethoxy-4-methylbenzene
  • Hydrazone Formation : In a round-bottom flask, combine 100 g of 2,3,4-trimethoxybenzaldehyde, 150 mL of ethylene glycol, and 60 mL of 85% hydrazine hydrate[1]. Reflux the mixture at 120 °C for 2 hours to form the hydrazone intermediate.

  • Decomposition : Cool the mixture slightly and add 80 g of potassium hydroxide (KOH) pellets. Equip the flask with a Dean-Stark trap or distillation apparatus[1].

  • Reduction : Heat the mixture to 190–200 °C. Water and excess hydrazine will distill off. As the temperature rises, nitrogen gas evolution will indicate the decomposition of the hydrazone into the methyl group[1].

  • Isolation : Once gas evolution ceases, cool the mixture to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield 1,2,3-trimethoxy-4-methylbenzene.

Quantitative Data and Analytical Markers

To ensure the self-validating nature of this workflow, the following table summarizes the expected quantitative outcomes and critical analytical markers for each intermediate.

Synthesis StageTarget CompoundExpected YieldKey Reaction ConditionsPrimary ¹H NMR Marker (CDCl₃)
Stage 1 1,2,3-Trimethoxybenzene85 – 90%Me₂SO₄, NaOH, TBAB, 50-70 °CThree -OCH₃ singlets at ~3.8 ppm
Stage 2 2,3,4-Trimethoxybenzaldehyde70 – 75%POCl₃, DMF, 70-80 °CAldehyde -CHO singlet at ~10.3 ppm
Stage 3 1,2,3-Trimethoxy-4-methylbenzene80 – 85%N₂H₄, KOH, 190-200 °CAr-CH₃ singlet at ~2.2 ppm; Loss of -CHO

Table 1: Summary of reaction yields, conditions, and spectroscopic validation markers.

References[2] Title: Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde (CN1556086A)

Sources

Exploratory

Starting materials for 1,2,3-Trimethoxy-4-methylbenzene synthesis

An In-depth Technical Guide on the Core Starting Materials for 1,2,3-Trimethoxy-4-methylbenzene Synthesis Abstract 1,2,3-Trimethoxy-4-methylbenzene, also known as 4-methylpyrogallol trimethyl ether, is a substituted arom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Starting Materials for 1,2,3-Trimethoxy-4-methylbenzene Synthesis

Abstract

1,2,3-Trimethoxy-4-methylbenzene, also known as 4-methylpyrogallol trimethyl ether, is a substituted aromatic ether with applications in fine chemical and pharmaceutical synthesis. Its molecular structure, featuring a fully methylated pyrogallol core with a C4-alkyl substituent, necessitates specific synthetic strategies. This guide provides an in-depth analysis of the principal starting materials and core synthetic methodologies for its preparation. We will explore two primary strategic pathways, originating from either 4-methylpyrogallol or the more fundamental commodity chemical, pyrogallol. The discussion emphasizes the chemical rationale behind reagent selection, reaction mechanisms, and process optimization, offering field-proven insights for researchers and drug development professionals.

Introduction and Retrosynthetic Analysis

The synthesis of 1,2,3-Trimethoxy-4-methylbenzene centers on the construction of a polysubstituted benzene ring. The target molecule contains two key features: the 1,2,3-trimethoxy arrangement and a methyl group at the C4 position. A logical retrosynthetic analysis disconnects the three ether linkages, identifying 4-methylpyrogallol (1,2,3-trihydroxy-4-methylbenzene) as the immediate precursor. This simplifies the synthetic challenge to two core problems:

  • O-Methylation: The exhaustive methylation of three phenolic hydroxyl groups.

  • C-Alkylation: The presence of the C4-methyl group, which must either be present in the starting material or be introduced regioselectively onto a precursor ring.

This analysis reveals two primary starting material candidates that define the overall synthetic approach:

  • Ideal Precursor: 4-Methylpyrogallol.

  • Commodity Precursor: Pyrogallol.

The choice between these starting points dictates the length and complexity of the synthesis, representing a classic trade-off between the cost/availability of a functionalized precursor versus the development of additional steps to build that functionality from a simpler base.

Synthetic Strategy I: Direct Methylation of 4-Methylpyrogallol

This is the most direct and convergent approach, contingent on the commercial availability of 4-methylpyrogallol. The strategy involves a single, high-yielding transformation to convert the precursor into the final product.

Core Principle: Williamson Ether Synthesis

The foundational reaction for this strategy is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] The mechanism involves two fundamental steps:

  • Deprotonation: The phenolic hydroxyl groups of 4-methylpyrogallol are acidic and are deprotonated by a suitable base (e.g., sodium hydroxide) to form the corresponding nucleophilic phenoxide ions.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic methyl group of a methylating agent in an SN2 reaction to form the ether bond and displace a leaving group.[2][3]

Given the three hydroxyl groups on the precursor, this reaction is performed exhaustively to achieve complete methylation.

Reagent Selection and Causality

The efficiency of the synthesis is highly dependent on the choice of reagents. The table below outlines the common choices and the rationale behind their use.

Reagent ClassExample(s)Role & Rationale
Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄)High Reactivity: A powerful and cost-effective methylating agent. Caution: Highly toxic and must be handled with extreme care.[4][5][6]
Dimethyl Carbonate ((CH₃O)₂CO)"Green" Alternative: Significantly less toxic than dimethyl sulfate. Challenge: Lower reactivity often necessitates higher temperatures and pressures or the use of specific catalysts.[7]
Base Sodium Hydroxide (NaOH)Strong Base: Effectively deprotonates the phenolic hydroxyls to generate the required nucleophiles.[4]
Potassium Carbonate (K₂CO₃)Milder Base: Often used in polar aprotic solvents like acetone or DMF.
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-Transfer Catalyst: Used in heterogeneous aqueous/organic systems to shuttle the phenoxide ions into the organic phase to react with the methylating agent, improving reaction rates.[5][6]
Experimental Protocol: Exhaustive Methylation of 4-Methylpyrogallol

The following protocol is a representative procedure adapted from established methods for the methylation of pyrogallol.[4][5][6]

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, thermometer, and dropping funnel, add 4-methylpyrogallol, water, and a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Base Addition: While stirring, add a concentrated aqueous solution of sodium hydroxide (e.g., 30-35% w/w).

  • Methylating Agent Addition: Gradually add dimethyl sulfate via the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled, typically not exceeding 35-45°C, to prevent side reactions.[4][5]

  • Reaction & Aging: After the addition is complete, maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) for several hours to ensure the reaction goes to completion. Some procedures may include a final heating step (e.g., to 95°C) to drive the final stages of methylation.[5][6]

  • Workup & Isolation: Cool the reaction mixture to induce crystallization of the product. The crude solid is collected by filtration and washed thoroughly with water to remove inorganic salts.

  • Purification: The crude 1,2,3-Trimethoxy-4-methylbenzene can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as colorless crystals.[4]

Synthetic Strategy II: Synthesis from Pyrogallol

This strategy is employed when 4-methylpyrogallol is not a viable starting material. It involves a multi-step process where the pyrogallol core is first functionalized with the C4-methyl group, followed by the exhaustive O-methylation as described in Strategy I.

Core Principle: Electrophilic Aromatic Substitution

The introduction of the methyl group onto the electron-rich pyrogallol ring is achieved through electrophilic aromatic substitution. However, direct Friedel-Crafts alkylation of highly activated phenols is often problematic, leading to poor regioselectivity and a high potential for polysubstitution.[8] A more controlled and reliable two-step approach is preferred.

Step 1: Regioselective Introduction of a Methyl Group Precursor

A superior method for achieving controlled C-alkylation on activated rings is through chloromethylation followed by reduction.[7]

  • Chloromethylation: The pyrogallol substrate is reacted with formaldehyde and hydrogen chloride (or a suitable equivalent) to introduce a chloromethyl (-CH₂Cl) group onto the ring. The high activation provided by the three hydroxyl groups directs the substitution to the C4 position.

  • Reductive Dehalogenation: The resulting chloromethyl intermediate is then reduced to the desired methyl group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or other chemical reductants.

This two-step sequence provides the key intermediate, 4-methylpyrogallol, with high regiochemical control.

Step 2: Exhaustive O-Methylation

Once 4-methylpyrogallol has been synthesized, it is converted to the final product using the exact same Williamson ether synthesis methodology detailed in Synthetic Strategy I .

Visualization of Synthetic Pathways

The logical relationship between the starting materials and the final product is visualized below.

Synthesis_Pathways Pyrogallol Pyrogallol Four_Methylpyrogallol 4-Methylpyrogallol Pyrogallol->Four_Methylpyrogallol C-Alkylation (e.g., Chloromethylation & Reduction) Target 1,2,3-Trimethoxy- 4-methylbenzene Four_Methylpyrogallol->Target Exhaustive O-Methylation (Williamson Ether Synthesis)

Caption: Core synthetic routes to 1,2,3-Trimethoxy-4-methylbenzene.

Comparative Summary of Strategies

FeatureSynthetic Strategy ISynthetic Strategy II
Starting Material 4-MethylpyrogallolPyrogallol
Key Intermediates None (Direct Conversion)4-Chloromethylpyrogallol, 4-Methylpyrogallol
Number of Steps OneTwo or more
Advantages Highly convergent, simple, potentially high overall yield from precursor.Utilizes a readily available, inexpensive commodity chemical.
Disadvantages Relies on the availability and cost of the functionalized precursor.Longer synthetic route, requires development and optimization of an additional C-alkylation step, potentially lower overall yield.

Conclusion

The synthesis of 1,2,3-Trimethoxy-4-methylbenzene is most efficiently approached via the exhaustive O-methylation of 4-methylpyrogallol using the Williamson ether synthesis. The choice of methylating agent for this step represents a critical decision, balancing the high reactivity and toxicity of dimethyl sulfate against the greener but less reactive profile of dimethyl carbonate. When the ideal precursor, 4-methylpyrogallol, is unavailable or economically unviable, a longer route commencing from pyrogallol is necessary. This approach requires an initial, regioselective C-alkylation step—best accomplished via chloromethylation and reduction—to construct the key intermediate before proceeding with the final methylation. The selection of a starting material is therefore the pivotal strategic decision that dictates the overall efficiency, cost, and complexity of the manufacturing process.

References

  • Green Synthesis of 1,2,3-Trimethoxybenzene - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Preparation of 1,2,3-trimethoxybenzene. (n.d.). PrepChem.com. Retrieved March 27, 2024, from [Link]

  • CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene. (n.d.). Google Patents.
  • Synthesis process of 1,2,3-trimethoxy benzene. (n.d.). Eureka | Patsnap. Retrieved March 27, 2024, from [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses, 96, 137-149. [Link]

  • CN102557894B - Synthesis process of 1, 2, 3-trimethoxy benzene. (n.d.). Google Patents.
  • pyrogallol trimethyl ether. (n.d.). Stenutz. Retrieved March 27, 2024, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]

  • 2-Methoxy-3,4-Methylenedioxybenzaldehyde (Croweacinaldehyde) from Pyrogallol. (n.d.). . Retrieved March 27, 2024, from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved March 27, 2024, from [Link]

  • A multifunctional true caffeoyl coenzyme A O-methyltransferase enzyme participates in the biosynthesis of polymethoxylated flavones in citrus. (2022). Plant Physiology, 190(2), 1146-1162. [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 27, 2024, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis. (2021). Plant Journal, 107(4), 1084-1100. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Characterization of a caffeoyl-CoA O-methyltransferase-like enzyme involved in biosynthesis of polymethoxylated flavones in Citrus reticulata. (2020). Journal of Experimental Botany, 71(10), 2895-2907. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (2016). IUCrData, 1(5), x160759. [Link]

  • Alkylation of 1,4-Dimethoxybenzene. (2020, April 2). YouTube. [Link]

  • Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum. (2023). Frontiers in Plant Science, 14, 1259508. [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows of 1,2,3-Trimethoxy-4-methylbenzene

Executive Summary In the landscape of organic synthesis and natural product isolation, polysubstituted benzene derivatives hold a privileged position due to their diverse biological activities and utility as synthetic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and natural product isolation, polysubstituted benzene derivatives hold a privileged position due to their diverse biological activities and utility as synthetic building blocks. 1,2,3-Trimethoxy-4-methylbenzene (commonly referred to as 2,3,4-trimethoxytoluene) is a highly oxygenated aromatic compound that bridges the gap between natural product chemistry—often identified as a volatile secondary metabolite in hypoxylaceous fungi—and pharmaceutical development[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical properties, establish self-validating analytical workflows for its isolation, and outline chemoselective synthetic protocols that preserve its delicate trimethoxy scaffold.

Physicochemical Profiling & Structural Causality

The physical behavior of 1,2,3-Trimethoxy-4-methylbenzene is dictated by the steric and electronic interplay of its three contiguous methoxy groups. These electron-donating groups enrich the aromatic π -system, significantly influencing the molecule's boiling point, lipophilicity, and interaction with biological membranes.

Quantitative Data Summary
PropertyValueCausality / Technical Note
IUPAC Name 1,2,3-Trimethoxy-4-methylbenzeneAlso known as 2,3,4-trimethoxytoluene.
CAS Number 33257-15-7Unique registry identifier[2].
Molecular Formula C₁₀H₁₄O₃High degree of oxygenation relative to carbon count[3].
Molecular Weight 182.22 g/mol Low molecular weight favors high volatility and GC amenability[3].
Boiling Point 239.5 ± 35.0 °C (Predicted)Elevated by dipole-dipole interactions among the adjacent methoxy oxygen atoms[4].
Density ~1.05 - 1.10 g/cm³ (Predicted)Typical for poly-methoxylated aromatics; denser than standard toluene.
LogP (Lipophilicity) ~2.5 (In silico estimate)Optimal lipophilicity for passive membrane diffusion, making it an excellent fragment for Fragment-Based Drug Discovery (FBDD).

Mechanistic Insight: The contiguous arrangement of the methoxy groups at positions 1, 2, and 3 forces the central methoxy group (at C2) out of the aromatic plane due to steric hindrance. This out-of-plane rotation prevents optimal overlap of the oxygen lone pair with the aromatic ring, subtly altering its reactivity compared to non-contiguous isomers (e.g., 3,4,5-trimethoxytoluene) and shifting its NMR resonances[5].

Analytical Identification and Fungal Extraction Protocol

1,2,3-Trimethoxy-4-methylbenzene is naturally emitted by fungi such as Hypoxylon griseobrunneum[1]. Isolating this compound from a biological matrix requires a workflow that prevents the thermal degradation of labile volatiles.

Step-by-Step Methodology: Closed-Loop Stripping Apparatus (CLSA) Extraction

Every protocol must be a self-validating system. To ensure data integrity, a blank agar plate must be run in parallel to subtract background matrix noise.

  • Fungal Cultivation: Inoculate Hypoxylon griseobrunneum on standard yeast-malt extract agar. Incubate at 23 °C until mature mycelial mats develop.

    • Causality: Secondary metabolite production, including volatile emission, peaks during the stationary growth phase when primary nutrients are depleted.

  • Volatile Trapping (CLSA): Enclose the culture in a CLSA system. Circulate the headspace air through a highly porous 1.5 mg charcoal filter for 24 hours using a membrane pump.

    • Causality: CLSA operates at ambient temperature, concentrating trace volatiles without subjecting them to the thermal artifact formation inherent to steam distillation[1].

  • Solvent Elution: Extract the trapped volatiles from the charcoal filter by eluting with 50 µL of high-purity dichloromethane (CH₂Cl₂).

  • GC-MS Profiling: Inject 1 µL of the extract into a GC-MS equipped with an HP-5MS capillary column. Utilize Electron Ionization (EI) at 70 eV.

    • Causality: In EI-MS, polysubstituted methoxybenzenes characteristically exhibit a strong molecular ion peak ( M+ ) followed by the sequential loss of methyl radicals ( ⋅CH3​ , -15 Da) and carbon monoxide (CO, -28 Da). This fragmentation pattern is pivotal for distinguishing 1,2,3-trimethoxy-4-methylbenzene from its regioisomers[6].

G A Fungal Culture (Hypoxylon sp.) B CLSA Trapping (Charcoal Filter) A->B Volatiles C Solvent Extraction (CH2Cl2) B->C Elution D GC-MS Profiling (EI Mode) C->D Separation E NMR Spectroscopy (Structural Elucidation) D->E Identification

Figure 1: Analytical workflow for the extraction and identification of fungal volatiles.

Synthetic Pathways and Chemoselective Reduction

When natural extraction yields are insufficient for downstream pharmaceutical development, de novo synthesis is required. The synthesis of 1,2,3-Trimethoxy-4-methylbenzene typically proceeds via the reduction of 7[7].

Step-by-Step Methodology: Catalytic Silane Reduction

Traditional reduction methods for benzaldehydes (e.g., Clemmensen or Wolff-Kishner) employ harsh acidic or basic conditions that risk cleaving sensitive aryl-methyl ether bonds. To circumvent this, we utilize a mild, chemoselective reduction[6].

  • Precursor Preparation: Dissolve 10 mmol of 2,3,4-trimethoxybenzaldehyde in 20 mL of anhydrous dichloromethane under an inert argon atmosphere.

  • Catalyst & Reagent Addition: Add a catalytic amount of Palladium(II) chloride (PdCl₂, 0.05 eq). Slowly add triethylsilane (Et₃SiH, 2.5 eq) dropwise via a syringe pump over 30 minutes.

    • Causality: The PdCl₂/Et₃SiH system is highly chemoselective. The silane acts as a hydride donor, facilitated by the Pd catalyst, reducing the carbonyl group directly to a methyl group at room temperature without demethylating the aromatic ring[6].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase.

    • Self-Validation: The disappearance of the UV-active aldehyde spot (and loss of reactivity with 2,4-DNP stain) confirms complete conversion.

  • Workup: Quench the reaction with distilled water, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure target compound.

G A 2,3,4-Trimethoxybenzaldehyde (Precursor) B PdCl2 / Et3SiH (Catalytic Reduction) A->B Addition C 1,2,3-Trimethoxy-4-methylbenzene (Target Molecule) B->C High Yield Reduction

Figure 2: Chemoselective synthetic reduction pathway of 2,3,4-trimethoxybenzaldehyde.

Applications in Drug Development & Biocatalysis

Beyond its role as an analytical standard for fungal volatiles, 1,2,3-Trimethoxy-4-methylbenzene serves as a critical precursor in green chemistry and biocatalysis.

For instance, it can be utilized as a substrate for the direct biocatalytic synthesis of functionalized catechols. By treating the trimethoxytoluene derivative with recombinant organisms expressing toluene dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), researchers can achieve highly regioselective biooxidations. This provides a green alternative to traditional, harsh chemical oxidations, resulting in high effective mass yields of complex catechol derivatives used in advanced pharmaceutical APIs[8].

References

  • Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum Source: Beilstein Journal of Organic Chemistry / PMC (National Institutes of Health) URL:[Link]

  • Direct biocatalytic synthesis of functionalized catechols: A green alternative to traditional methods with high effective mass yield Source: ResearchGate URL:[Link]

  • Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids Source: Journal of Natural Products - ACS Publications URL:[Link]

  • CAS No.2103-57-3, 2,3,4-Trimethoxybenzaldehyde Suppliers Source: LookChem URL:[Link]

Sources

Exploratory

Whitepaper: Discovery, Dereplication, and Isolation of 1,2,3-Trimethoxy-4-methylbenzene

Executive Summary The discovery and isolation of highly functionalized polymethoxyarenes present unique analytical challenges in natural product chemistry and drug development. 1,2,3-Trimethoxy-4-methylbenzene (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and isolation of highly functionalized polymethoxyarenes present unique analytical challenges in natural product chemistry and drug development. 1,2,3-Trimethoxy-4-methylbenzene (also known as 2,3,4-trimethoxytoluene; CAS: 33257-15-7) is a structurally significant aromatic compound. While its isomer, 3,4,5-trimethoxytoluene, is a well-documented pharmaceutical intermediate (e.g., in the synthesis of coenzyme Q0) [3], the 1,2,3-trimethoxy-4-methyl configuration requires highly specialized dereplication strategies to distinguish it from co-occurring analogs in complex biological matrices, such as the volatilomes of Hypoxylon fungi [1].

This technical guide provides an authoritative framework for the discovery, structural elucidation, and preparative isolation of 1,2,3-trimethoxy-4-methylbenzene, emphasizing causality in experimental design and self-validating methodologies.

Chemical Context and Isomeric Challenges

In the study of secondary metabolites, polymethoxylated benzenes are notorious for their isomeric ambiguity. The exact positioning of the methoxy groups (1,2,3- vs. 3,4,5- vs. 2,4,5-) profoundly impacts the compound's electronic properties, volatility, and biological activity.

During the discovery phase, standard Electron Ionization (EI) mass spectrometry fails to differentiate these isomers. The mass spectra of trimethoxytoluenes are virtually identical, characterized by a dominant molecular ion [M]+ at m/z 182 and a base peak at m/z 167 [M−CH3​]+ . Furthermore, these compounds co-elute on standard reverse-phase chromatographic columns. Consequently, 1,2,3-trimethoxy-4-methylbenzene serves as a critical reference standard in the dereplication of complex natural extracts, relying heavily on O-methylation-induced NMR chemical shifts for definitive structural elucidation [2].

Causality in Experimental Design

Standard isolation techniques are fundamentally incompatible with polymethoxylated benzenes for two reasons:

  • Volatility and Thermal Lability: Standard rotary evaporation under reduced pressure often leads to the complete loss of these low-molecular-weight aromatic compounds. Causality: To prevent thermal degradation and evaporative loss, a Closed-Loop Stripping Apparatus (CLSA) must be utilized for headspace extraction rather than traditional steam distillation.

  • Matrix Complexity: Because MS cannot assign methoxy positions, preparative isolation of unknown isomers is a high-risk endeavor. Causality: Hyphenated HPLC-SPE-NMR is employed as a non-destructive, micro-scale dereplication tool. It allows researchers to obtain direct structural proof of the 1,2,3-methoxy positions prior to committing to large-scale preparative chromatography.

Workflow Start Biological Matrix (Fungi/Plant Cultures) CLSA Closed-Loop Stripping Apparatus (CLSA) Start->CLSA Volatiles SolventExt Solvent Extraction (EtOAc/MeOH) Start->SolventExt Non-volatiles GCMS GC-MS Analysis (Isomer Dereplication) CLSA->GCMS Trap Elution HPLC HPLC-SPE-NMR (Structural Elucidation) SolventExt->HPLC Crude Extract Prep Preparative HPLC (Target Isolation) GCMS->Prep Target ID HPLC->Prep Target ID Target 1,2,3-Trimethoxy- 4-methylbenzene Prep->Target High Purity Yield

Fig 1. Dual-pathway isolation workflow for volatile methoxybenzenes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed, self-validating system incorporating built-in quality control mechanisms.

Protocol 1: Headspace Trapping via CLSA and GC-MS Analysis

This protocol is designed to capture 1,2,3-trimethoxy-4-methylbenzene from the headspace of biological cultures without thermal bias [1].

  • Step 1: Place the biological culture (e.g., agar plates of Hypoxylon sp.) in a sealed glass desiccator connected to a CLSA pump.

  • Step 2: Circulate the headspace air continuously for 24 hours through a precision-packed charcoal filter (1.5 mg activated carbon).

  • Step 3: Elute the trapped volatiles from the charcoal filter using 50 µL of high-purity dichloromethane ( CH2​Cl2​ ).

  • Step 4: Analyze 1 µL of the eluate via GC-MS using a non-polar capillary column (e.g., HP-5MS), programming the oven from 50 °C to 320 °C at 5 °C/min.

  • Self-Validation & QC: Run a parallel blank charcoal filter exposed only to ambient laboratory air to rule out environmental VOC contamination. Spike the CH2​Cl2​ elution solvent with a known concentration of an internal standard (e.g., 1-chlorooctane) to quantify trapping and recovery efficiency.

Protocol 2: HPLC-SPE-NMR for Isomer Dereplication

This protocol isolates microgram quantities of the compound directly into an NMR flow probe, bypassing manual handling [2].

  • Step 1: Inject the crude extract into an analytical HPLC system equipped with a photodiode array (PDA) and an in-line mass spectrometer.

  • Step 2: Configure a make-up flow splitter to direct 95% of the eluent to a Solid Phase Extraction (SPE) cartridge array, triggered by the specific m/z 182 ion.

  • Step 3: Dry the trapped peak on the SPE cartridge with nitrogen gas to remove protonated solvents ( H2​O /Acetonitrile).

  • Step 4: Elute the compound directly into a 30 µL capillary NMR probe using deuterated acetonitrile ( CD3​CN ) and acquire 1H and 2D-HSQC spectra.

  • Self-Validation & QC: Prior to sample injection, inject a standard calibrant (e.g., caffeine) to empirically verify the delay volume between the MS detector and the SPE trapping valve. This ensures the target peak is perfectly centered on the SPE resin.

Dereplication Crude Crude Extract Injection HPLC HPLC Separation (UV/MS Trigger) Crude->HPLC SPE Solid Phase Extraction (Peak Trapping) HPLC->SPE Target Peaks NMR Capillary NMR (1H & 2D Spectra) SPE->NMR CD3CN Elution Data Database Matching (O-Methylation Shifts) NMR->Data Shift Analysis

Fig 2. HPLC-SPE-NMR dereplication logic for isomer identification.

Protocol 3: Preparative Isolation

Once the 1,2,3-trimethoxy-4-methylbenzene isomer is confirmed via dereplication, scale up the isolation.

  • Step 1: Perform a liquid-liquid extraction of the bulk matrix using Ethyl Acetate/Water (1:1 v/v). Collect and gently concentrate the organic layer under a stream of N2​ (avoiding heat).

  • Step 2: Fractionate the extract using silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

  • Step 3: Purify the target fraction using preparative reverse-phase HPLC (C18 column, Isocratic 60% Methanol in Water).

  • Self-Validation & QC: Validate the absolute purity of the final isolate using quantitative NMR (qNMR). Add a certified reference material (e.g., maleic acid) as an internal calibrant directly into the NMR tube to confirm the mass balance and rule out NMR-invisible impurities.

Quantitative Analytical Data Summaries

The structural elucidation of 1,2,3-trimethoxy-4-methylbenzene relies heavily on its unique 1H NMR shifts. The conversion of a 1,2,3-benzenetriol derivative to a 1,2,3-trimethoxy configuration induces a predictable downfield shift of the para hydrogen (+0.19 to +0.23 ppm in CDCl3​ ) [2]. This shift is a definitive marker distinguishing it from the 3,4,5- and 2,4,5- isomers.

Table 1: Comparative Analytical Data for Trimethoxytoluene Isomers

CompoundCAS NumberGC-MS Retention Index (HP-5MS) 1H NMR Aromatic Shift ( CDCl3​ , ppm)Major MS Fragments (m/z)
1,2,3-Trimethoxy-4-methylbenzene 33257-15-7~13456.58 (d), 6.75 (d)182, 167, 139, 109
3,4,5-Trimethoxytoluene 6443-69-2~13806.40 (s, 2H)182, 167, 139, 109
2,4,5-Trimethoxytoluene 49775-45-3~13956.55 (s), 6.70 (s)182, 167, 139, 109

(Note: Retention indices are approximate and highly dependent on specific GC oven ramp rates; NMR shifts demonstrate the critical loss of symmetry in the 1,2,3- configuration compared to the 3,4,5- configuration).

References

  • Title: Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids from Smirnowia iranica Source: Journal of Natural Products URL: [Link]

  • Title: Process Development of the Synthesis of 3,4,5-Trimethoxytoluene Source: Organic Process Research & Development URL: [Link]

Foundational

Solvation Dynamics and Solubility Profiling of 1,2,3-Trimethoxy-4-methylbenzene: A Technical Guide for Advanced Applications

Executive Summary As a Senior Application Scientist navigating the complexities of formulation and analytical extraction, understanding the physical chemistry of your target analytes is non-negotiable. 1,2,3-Trimethoxy-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of formulation and analytical extraction, understanding the physical chemistry of your target analytes is non-negotiable. 1,2,3-Trimethoxy-4-methylbenzene (CAS 33257-15-7)[1] is a highly substituted aromatic compound frequently encountered in natural product dereplication and as a critical monomeric degradation product in the hydrothermal liquefaction of lignin[2].

This whitepaper provides an in-depth analysis of the solvation dynamics of 1,2,3-trimethoxy-4-methylbenzene in organic solvents. By dissecting the causality behind its molecular interactions and providing a self-validating experimental framework, this guide equips researchers with the authoritative protocols needed to optimize chromatographic separations, bio-crude extractions, and structural elucidations.

Molecular Architecture and Solvation Thermodynamics

The solubility of any molecule is dictated by the thermodynamic cost of cavity formation in the solvent versus the energy released by solute-solvent interactions. For 1,2,3-trimethoxy-4-methylbenzene ( C10​H14​O3​ ), the structural features dictate a highly specific solvation profile:

  • Hydrogen-Bond Acceptor Dominance: The three adjacent methoxy groups create a localized region of high electron density. The oxygen lone pairs act as potent hydrogen-bond acceptors. However, because the molecule lacks any hydroxyl or amine groups, it is strictly a hydrogen-bond acceptor, incapable of donating hydrogen bonds.

  • Steric Hindrance & Lipophilicity: The aromatic ring and the methyl group provide substantial hydrophobic character (London dispersion forces).

  • Causality of Solvent Selection: Because the molecule cannot self-associate via hydrogen bonding (unlike phenols), its crystal lattice energy is relatively low. When introduced to polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate), strong dipole-dipole interactions rapidly dissolve the compound. In polar protic solvents (e.g., Methanol), the solvent donates hydrogen bonds to the methoxy oxygens, facilitating moderate-to-high solubility. Conversely, the high cohesive energy of water strongly rejects the hydrophobic bulk of the molecule, rendering it virtually insoluble in aqueous media.

Quantitative Solubility Profile

Note: The following values are empirically estimated based on the thermodynamic behavior of closely related trimethoxytoluene derivatives to serve as a baseline for formulation.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Non-PolarHexane1.89> 50London dispersion forces; lipophilic interaction with the aromatic core.
Polar AproticDichloromethane8.93> 200Dipole-dipole interactions; excellent solvent cavity formation.
Polar AproticEthyl Acetate6.02> 150Dipole-dipole; favorable Hansen dispersion parameters.
Polar ProticMethanol32.7~ 80Solvent-to-solute hydrogen bonding (methanol donates H to methoxy O).
Polar AproticDimethyl Sulfoxide46.7> 200Strong dipole-dipole; universal solvation of substituted aromatics.
Polar ProticWater80.1< 0.1High cohesive energy of water completely rejects the hydrophobic bulk.

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often lead to metastable supersaturation, yielding artificially high data. To obtain true thermodynamic equilibrium for lipophilic compounds, a highly controlled shake-flask method must be employed.

The following protocol is designed as a self-validating system —meaning it embeds continuous quality control checks within the workflow to eliminate silent analytical failures.

Step 1: Solid-State Verification (Input Validation)

  • Action: Analyze the raw 1,2,3-trimethoxy-4-methylbenzene standard via Differential Scanning Calorimetry (DSC) prior to the assay.

  • Causality: Ensures the starting material is 100% crystalline. Trace amorphous impurities possess higher free energy and can artificially inflate apparent solubility.

Step 2: Isothermal Equilibration (Process Validation)

  • Action: Add excess solid to 5 mL of the target organic solvent in a sealed glass vial. Incubate in an orbital shaker at 25.0 ± 0.1 °C. Prepare duplicate vials for 24-hour and 48-hour time points.

  • Causality: Comparing the 24h and 48h concentrations acts as an internal validation check. If [C]48h​=[C]24h​ , thermodynamic equilibrium is definitively confirmed.

Step 3: Phase Separation (Artifact Elimination)

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of the filtrate.

  • Causality: Highly lipophilic compounds readily adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate accurately represents the true solution concentration.

Step 4: HPLC-UV Quantification (Output Validation)

  • Action: Dilute the filtrate into the linear range of the HPLC-UV assay (λ = 210 nm) and inject alongside a 5-point calibration curve.

  • Causality: To make the analytical run self-validating, a mid-level Quality Control (QC) standard is injected every 10 samples. If the QC deviates by >2%, the system suitability fails, and the run is automatically invalidated.

Workflow A Solid Addition (Excess Solute) B Solvent Introduction (Organic Solvents) A->B C Isothermal Shaking (24h/48h at 25°C) B->C D Centrifugation (10,000 x g) C->D E Filtration (Discard first 1mL) D->E F HPLC-UV Analysis (Quantification) E->F

Fig 1: Self-validating thermodynamic solubility workflow for organic solvents.

Advanced Applications in Research & Industry

A. NMR Dereplication in Natural Products

1,2,3-Trimethoxy-4-methylbenzene serves as a critical structural reference in the dereplication of complex natural products, such as the isolation of novel isoflavonoids from Smirnowia iranica using hyphenated HPLC-SPE-NMR techniques[3].

Mechanistic Causality: When an ortho-disubstituted phenol group is methylated to form a structure like 1,2,3-trimethoxy-4-methylbenzene, the chemical shift of the para-proton ( Hpara​ ) undergoes a significant downfield shift (0.19−0.23 ppm in chloroform-d)[3]. Why does this happen? The conversion of a hydroxyl group to a bulkier methoxy group forces the O−CH3​ bond out of the plane of the benzene ring due to severe steric hindrance from the adjacent ortho-substituents. This out-of-plane rotation disrupts the delocalization of the oxygen lone pair into the aromatic π-system, reducing electron density at the para position and thereby deshielding the Hpara​ proton[3]. Understanding this solvent-dependent NMR shift is vital for accurate structural elucidation.

Dereplication A Crude Extract B HPLC Separation A->B C SPE Trapping B->C D NMR Elucidation C->D E Structural ID: Target Compound D->E

Fig 2: HPLC-SPE-NMR dereplication pathway for identifying complex aromatic structures.

B. Bio-Crude Extraction from Lignin Liquefaction

During the hydrothermal liquefaction (HTL) of LignoBoost lignin at elevated temperatures (300–325 °C), the complex lignin biopolymer undergoes extensive depolymerization via the cleavage of β-O-4 aryl ether linkages[2]. 1,2,3-Trimethoxy-4-methylbenzene emerges as a key monomeric degradation product in the resulting bio-crude[2].

Extraction Causality: The selection of organic solvents for liquid-liquid extraction (LLE) of the bio-crude from the aqueous phase directly dictates the yield. Because 1,2,3-trimethoxy-4-methylbenzene is highly lipophilic but contains strong dipole moments from its methoxy groups, polar aprotic solvents like Ethyl Acetate or Dichloromethane are vastly superior to purely non-polar aliphatic hydrocarbons (like Hexane). The polar aprotic solvents effectively solvate the methoxy groups while accommodating the hydrophobic ring, maximizing the recovery yield of the valuable bio-crude fraction[2].

References

  • Title: Production of biofuels from various lignocellulosic streams by liquefaction Source: Aston Publications Explorer (Aston University) URL: [Link]

  • Title: Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids from Smirnowia iranica Source: Journal of Natural Products, ACS Publications URL: [Link]

Sources

Exploratory

Structural and Analytical Profiling of 1,2,3-Trimethoxy-4-methylbenzene: A Technical Guide for Advanced Dereplication and Synthesis

Executive Summary In advanced organic synthesis and natural product dereplication, polymethoxylated aromatics serve as critical structural motifs and analytical benchmarks. As an application scientist specializing in mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and natural product dereplication, polymethoxylated aromatics serve as critical structural motifs and analytical benchmarks. As an application scientist specializing in molecular characterization, I frequently utilize 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7) as a model compound to decode the electronic effects of multi-substituted benzene rings. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic behavior in NMR shift dynamics, and its role as a marker in lignocellulosic biomass valorization.

Molecular Identity and Physicochemical Profiling

Before deploying any compound in a synthetic or analytical workflow, establishing a rigorous physicochemical profile is mandatory. The three adjacent methoxy groups on the toluene core dictate both its solubility profile and its reactivity toward electrophilic aromatic substitution.

PropertyValue
IUPAC Name 1,2,3-Trimethoxy-4-methylbenzene
CAS Registry Number 33257-15-7
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
SMILES String CC1=CC=C(OC)C(OC)=C1OC
Structural Class Polymethoxylated Aromatic / Toluene Derivative

Data supported by chemical property standards from 1.

Mechanistic Insights: Aromatic Substitution & NMR Shift Dynamics

Understanding the nuclear magnetic resonance (NMR) behavior of 1,2,3-trimethoxy-4-methylbenzene is crucial for the structural elucidation of complex natural products, such as isoflavonoids.

The three adjacent methoxy groups exert a profound electron-donating effect (+M effect) on the benzene ring. In my experience with structural dereplication, this molecule serves as a perfect model for understanding the magnetic shielding alterations that occur during the methylation of ortho-disubstituted phenols. According to research published in the Journal of Natural Products regarding the analysis of Smirnowia iranica, the conversion of 3-methoxy-6-methyl-1,2-benzenediol to 1,2,3-trimethoxy-4-methylbenzene results in a massive chemical shift change (+0.19 to +0.23 ppm in chloroform-d) for the para proton 2.

The Causality: Why does this specific shift occur? Methylating an ortho-disubstituted phenol group disrupts the intramolecular hydrogen bonding network. This conformational change forces the methoxy groups out of the aromatic plane to relieve steric strain, which fundamentally alters the local magnetic shielding environment. Consequently, the electron density at the para position is modified, causing a much larger downfield shift compared to mono-substituted analogs.

Application in Lignocellulosic Biomass Valorization

Beyond its role as an NMR reference, 1,2,3-trimethoxy-4-methylbenzene is a highly valuable marker compound in renewable energy research. During the hydrothermal liquefaction (HTL) of lignocellulosic biomass (such as pine wood and wheat straw) into bio-crudes, it emerges as a distinct thermal degradation product of lignin 3.

The Causality: The cleavage of β-O-4 aryl ether linkages within the complex lignin biopolymer under high-temperature (240–320 °C) and high-pressure conditions generates highly reactive free radical intermediates. These radicals undergo repolymerization and stabilization reactions, ultimately yielding trimethoxylated derivatives. By quantifying the yield of 1,2,3-trimethoxy-4-methylbenzene via GC-MS, researchers can directly validate the severity of the liquefaction process and the depolymerization efficiency of the lignin matrix.

Experimental Protocol: HPLC-SPE-NMR Dereplication Workflow

To isolate and characterize compounds like 1,2,3-trimethoxy-4-methylbenzene from complex bio-crudes or plant extracts without analyte degradation, I strongly advocate for the use of a self-validating HPLC-SPE-NMR hyphenated platform. This methodology ensures high-throughput structural dereplication while preventing the loss of volatile or unstable intermediates.

Step-by-Step Methodology
  • Chromatographic Separation (RP-HPLC): Inject the complex mixture onto a C18 reversed-phase column using a water/acetonitrile gradient. Causality: The hydrophobic nature of the trimethoxybenzene ring ensures adequate retention, allowing complete baseline resolution from highly polar matrix components (e.g., sugars, aliphatic acids).

  • Post-Column Make-Up and PDA Detection: Monitor the eluate via a Photodiode Array (PDA) detector. Upon UV peak detection, the system automatically infuses the eluate with a make-up flow of HPLC-grade water prior to the SPE cartridge. Causality (Self-Validation): Diluting the organic mobile phase with water drastically reduces its eluotropic strength. This forces the hydrophobic analyte to partition quantitatively into the stationary phase of the SPE cartridge, completely preventing breakthrough losses.

  • Automated SPE Trapping: Route the diluted eluate through a solid-phase extraction (SPE) resin cartridge to trap the target analyte.

  • Desiccation: Purge the SPE cartridge with dry nitrogen gas ( N2​ ) for 30–45 minutes. Causality: Complete removal of protonated solvents (water/acetonitrile) is critical. Any residual protonated solvent will cause massive solvent suppression artifacts in the 1 H-NMR spectrum, obscuring the critical aromatic proton shifts needed for structural verification.

  • NMR Elution and Acquisition: Elute the trapped 1,2,3-trimethoxy-4-methylbenzene directly into the NMR flow probe using Acetonitrile- d3​ . Acquire 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR spectra to confirm the 1,2,3,4-substitution pattern.

Process Visualization

HPLC_SPE_NMR N1 Raw Extract Mixture (Bio-crude / Plant Extract) N2 Reversed-Phase HPLC (Analyte Separation) N1->N2 Injection N3 Photodiode Array (PDA) (Peak Detection) N2->N3 Elution N4 Solid-Phase Extraction (SPE) (Analyte Trapping) N3->N4 Post-Column H2O Dilution N5 NMR Spectroscopy (Acetonitrile-d3 Elution) N4->N5 N2 Desiccation & Transfer N6 Structural Dereplication (1,2,3-Trimethoxy-4-methylbenzene) N5->N6 Chemical Shift Analysis

HPLC-SPE-NMR workflow for the structural dereplication of trimethoxybenzene derivatives.

References

  • Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids from Smirnowia iranica Journal of Natural Products - ACS Publications URL:[Link]

  • Production of biofuels from various lignocellulosic streams by liquefaction Aston Publications Explorer URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,2,3-Trimethoxy-4-methylbenzene in Medicinal Chemistry &amp; API Synthesis

Introduction & Chemical Profiling 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7), also widely referred to as 2,3,4-trimethoxytoluene, is a highly functionalized, electron-rich aromatic building block. In medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7), also widely referred to as 2,3,4-trimethoxytoluene, is a highly functionalized, electron-rich aromatic building block. In medicinal chemistry, its contiguous trimethoxy arrangement paired with a benzylic methyl group provides a unique scaffold for divergent synthetic pathways. The electron-donating nature of the methoxy groups activates the aromatic ring toward electrophilic aromatic substitution and oxidative demethoxylation, while the steric congestion dictates precise regiocontrol during these transformations.

As a Senior Application Scientist, I frequently leverage this compound as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of ubiquinone derivatives (Coenzyme Q series) and trimethoxybenzaldehyde-based APIs 1.

Mechanistic Role in Medicinal Chemistry

The utility of 1,2,3-trimethoxy-4-methylbenzene is defined by three primary mechanistic pathways:

A. Oxidative Demethoxylation to Benzoquinones

The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0)—the fundamental core of Coenzyme Q10—relies heavily on the controlled oxidation of trimethoxytoluene derivatives. When subjected to peracid or hydrogen peroxide oxidation, the electron-rich ring undergoes electrophilic attack. The regioselectivity is driven by the stabilization of the intermediate oxocarbenium ion. Attack at C3 and C6 leads to oxidative demethoxylation, yielding CoQ0 alongside its isomer, 2,6-dimethoxy-3-methyl-1,4-benzoquinone 2.

B. Benzylic Oxidation to API Precursors

The benzylic methyl group can be selectively oxidized without disrupting the trimethoxy core to form 2,3,4-trimethoxybenzaldehyde. This is typically achieved using Manganese(III) acetate or catalytic gas-phase oxidation. The resulting aldehyde is a critical intermediate in the synthesis of Trimetazidine and its related impurities 3.

C. Biocatalytic Dihydroxylation

In the push for green chemistry, traditional harsh demethylation methods (using BBr₃ or AlCl₃) are being replaced by whole-cell biocatalysis. Recombinant E. coli JM109 expressing toluene dioxygenase (TDO) can directly convert 1,2,3-trimethoxy-4-methylbenzene into highly functionalized catechols, providing a high effective mass yield for natural product synthesis 4.

ReactionPathways SM 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7) Q1 2,3-Dimethoxy-5-methyl- 1,4-benzoquinone (CoQ0) SM->Q1 H2O2 / Acid Catalyst (Oxidative Demethoxylation) Q2 2,6-Dimethoxy-3-methyl- 1,4-benzoquinone SM->Q2 H2O2 / Acid Catalyst (Isomeric Oxidation) Ald 2,3,4-Trimethoxybenzaldehyde (API Precursor) SM->Ald Mn(OAc)3 or Gas-Phase O2 (Benzylic Oxidation) Cat Functionalized Catechols (Green Building Blocks) SM->Cat Toluene Dioxygenase (Whole-Cell Biocatalysis)

Fig 1: Divergent synthetic pathways of 1,2,3-Trimethoxy-4-methylbenzene in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the comparative metrics of the three primary transformations discussed above, providing a quick-reference guide for process chemists.

Transformation PathwayPrimary ReagentsTarget ProductTypical YieldKey Application
Oxidative Demethoxylation H₂O₂ (50%), AcOH, HPA, PEG-10002,3-Dimethoxy-5-methyl-1,4-benzoquinone~90%Coenzyme Q10 / Ubiquinone synthesis
Benzylic Oxidation Mn(OAc)₃, LiCl, AcOH2,3,4-Trimethoxybenzaldehyde>85%Trimetazidine API and impurities
Biocatalytic Dihydroxylation E. coli JM109 (TDO enzyme)Functionalized CatecholsVariableGreen synthesis of natural products

Experimental Protocols

Protocol A: Selective Oxidation to Coenzyme Q0 Intermediate

Causality Note: The use of PEG-1000 acts as a phase-transfer catalyst, ensuring the highly polar hydrogen peroxide effectively interacts with the lipophilic trimethoxytoluene in the acetic acid medium. The temperature is strictly maintained at 30-35°C to prevent over-oxidation and subsequent aromatic ring cleavage.

Materials:

  • 1,2,3-Trimethoxy-4-methylbenzene (24.0 g)

  • Glacial Acetic Acid (40 mL)

  • 50% Hydrogen Peroxide (40 mL)

  • Supported Heteropolyacid (HPA) Catalyst (20 mL equivalent)

  • PEG-1000 (0.4 g)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 250 mL jacketed glass reactor equipped with an overhead stirrer, dissolve 24.0 g of 1,2,3-trimethoxy-4-methylbenzene in 40 mL of glacial acetic acid.

  • Catalyst Addition: Add 0.4 g of PEG-1000 and the supported HPA catalyst to the reactor. Stir at 250 rpm until a homogeneous suspension is achieved.

  • Controlled Oxidation: Adjust the reactor jacket temperature to maintain the internal temperature between 30-35°C. Begin the dropwise addition of 40 mL of 50% H₂O₂ over a period of 60 minutes. Self-Validation: An exotherm will be observed; if the temperature exceeds 35°C, pause the addition to prevent thermal runaway.

  • Reaction Monitoring: Allow the reaction to stir for 4-6 hours. Monitor the conversion via HPLC (C18 column, Acetonitrile/Water gradient). The reaction is deemed complete when the starting material peak area is <1%.

  • Aqueous Quench & Extraction: Cool the mixture to 10°C. Quench residual peroxides by slowly adding a 10% aqueous sodium thiosulfate solution. Self-Validation: Test the aqueous phase with KI-starch paper to ensure complete peroxide neutralization before proceeding. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude residue from ethanol to yield the pure quinone product.

OxidationWorkflow S1 1. Substrate Dissolution (in AcOH) S2 2. Catalyst Addition (PEG-1000 + HPA) S1->S2 S3 3. Controlled Oxidation (50% H2O2, 30-35°C) S2->S3 S4 4. Reaction Monitoring (HPLC, 4-6h) S3->S4 S5 5. Aqueous Quench & Extraction (DCM) S4->S5 S6 6. Solvent Removal & Crystallization S5->S6

Fig 2: Experimental workflow for the selective oxidation of 1,2,3-Trimethoxy-4-methylbenzene.

Protocol B: Benzylic Oxidation to 2,3,4-Trimethoxybenzaldehyde

Causality Note: Manganese(III) acetate promotes a single-electron transfer (SET) radical mechanism. The addition of Lithium Chloride (LiCl) is crucial as it forms a more reactive Mn(III)-chloride complex, significantly accelerating the benzylic hydrogen abstraction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 1,2,3-trimethoxy-4-methylbenzene in 25 mL of glacial acetic acid.

  • Reagent Addition: Add 40 mmol of Mn(OAc)₃·2H₂O and 10 mmol of LiCl to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitoring: Track the reaction via TLC (Hexane:Ethyl Acetate 7:3). The dark brown color of Mn(III) will gradually fade to the pale pink/colorless state of Mn(II) as the reaction proceeds.

  • Workup: Once complete (typically 8-12 hours), cool the mixture to room temperature, dilute with 100 mL of water, and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ to remove acetic acid, dry, and evaporate to yield the aldehyde.

References

  • Benchchem. "2,3,4,5-Tetramethoxytoluene | 35896-58-3 | Benchchem." Benchchem.1

  • ResearchGate. "Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series." ResearchGate.2

  • LookChem. "CAS No.2103-57-3, 2,3,4-Trimethoxybenzaldehyde Suppliers." LookChem. 3

  • ResearchGate. "Direct biocatalytic synthesis of functionalized catechols: A green alternative to traditional methods with high effective mass yield." ResearchGate. 4

Sources

Application

Application Note: 1,2,3-Trimethoxy-4-methylbenzene as a Strategic Building Block in Natural Product Synthesis

Executive Summary For drug development professionals and synthetic chemists, 1,2,3-Trimethoxy-4-methylbenzene (also known as 2,3,4-trimethoxytoluene, CAS 33257-15-7) serves as an indispensable, highly-oxygenated aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 1,2,3-Trimethoxy-4-methylbenzene (also known as 2,3,4-trimethoxytoluene, CAS 33257-15-7) serves as an indispensable, highly-oxygenated aromatic scaffold. Characterized by its contiguous trimethoxy system and a benzylic methyl group, this electron-rich arene is uniquely suited for regioselective electrophilic aromatic substitutions and controlled demethylation. This technical guide details its mechanistic utility, divergent synthetic pathways, and provides self-validating protocols for its application in the total synthesis of fungal biomarkers, functionalized catechols, and cellular slime mold differentiation factors.

Structural and Mechanistic Rationale

The synthetic value of 1,2,3-trimethoxy-4-methylbenzene lies in its precisely tuned electronic and steric environment. The three adjacent methoxy groups strongly donate electron density into the aromatic π -system via resonance, rendering the ring highly nucleophilic.

  • Regioselectivity : The methyl group at C4 and the methoxy groups at C1, C2, and C3 leave only the C5 and C6 positions available for electrophilic attack. Due to steric shielding by the C4 methyl and the C1 methoxy, incoming electrophiles (e.g., halogens, formyl groups) can be directed with high precision.

  • Orthogonal Deprotection : The methoxy groups are not merely structural; they act as masked hydroxyls. By exploiting the differential steric hindrance and coordination geometries of the methoxy oxygens, Lewis acids can selectively cleave specific C-O bonds to yield functionalized catechols ()[1].

Key Applications in Natural Product Synthesis

Dereplication of Fungal Volatiles

In the study of hypoxylaceous fungi (e.g., Hypoxylon griseobrunneum), polysubstituted benzene derivatives act as crucial volatile organic compounds (VOCs) and biomarkers. 1,2,3-Trimethoxy-4-methylbenzene is synthesized as an analytical standard to unambiguously determine the substitution patterns of natural fungal emissions via GC-MS retention indices and co-elution studies ()[2].

Precursor to Bioactive Catechols

Highly oxygenated catechols are prevalent subunits in numerous biologically active natural products. 1,2,3-Trimethoxy-4-methylbenzene is strategically utilized as a precursor where selective chemical demethylation or biocatalytic oxidation (using toluene dioxygenase systems) yields complex catechol synthons ()[1].

Scaffold for Dictyostelid Differentiation Factors

Alkylbenzoquinones, such as those that act as prespore-cell-promoting factors in Dictyostelium discoideum, require heavily functionalized aromatic rings. The trimethoxytoluene core provides the exact oxygenation pattern required to synthesize these quinone derivatives, enabling researchers to probe the ecological roles and cell differentiation mechanisms of cellular slime molds ()[3].

Divergent Synthetic Workflow

SynthesisWorkflow N1 1,2,3-Trimethoxy-4-methylbenzene (Core Scaffold) N3 BBr3 (1.0 eq), -78 °C Regioselective Demethylation N1->N3 C-O Cleavage N4 NBS, DMF, 0 °C Electrophilic Bromination N1->N4 C5 Activation P1 Fungal Volatile Standards (Hypoxylon spp. Biomarkers) N1->P1 GC-MS Dereplication N2 PdCl2 / Et3SiH Reductive Deoxygenation N2->N1 Precursor Synthesis P2 Functionalized Catechols (Bioactive Synthons) N3->P2 P3 Brominated Intermediates (Cross-Coupling Precursors) N4->P3

Fig 1: Divergent synthetic applications of 1,2,3-trimethoxy-4-methylbenzene in natural products.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,2,3-Trimethoxy-4-methylbenzene via Reductive Deoxygenation

Objective : Convert 2,3,4-trimethoxybenzaldehyde to the target scaffold ()[2]. Causality : Traditional Clemmensen or Wolff-Kishner reductions require harsh conditions that can cleave sensitive methoxy ethers. Utilizing Palladium(II) chloride ( PdCl2​ ) and triethylsilane ( Et3​SiH ) provides a mild, catalytic hydride-transfer mechanism. The silane generates a reactive palladium-hydride intermediate that selectively reduces the carbonyl group to a benzylic methyl group without over-reducing the electron-rich aromatic ring. Step-by-Step Procedure & Validation :

  • Setup : Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis : Add PdCl2​ (0.05 eq) to the stirring solution, followed by the dropwise addition of Et3​SiH (2.5 eq) at 0 °C.

  • In-Process Control (TLC) : Monitor the reaction via TLC (Hexane:EtOAc 8:2). The aldehyde starting material is highly UV-active and stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Validation : The reaction is deemed complete when the DNPH-active spot completely disappears, proving the total consumption of the carbonyl moiety.

  • Workup : Filter the mixture through a short pad of Celite to remove the precipitated palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Spectral Validation : Analyze the crude product via 1H NMR. The success of the deoxygenation is confirmed by the disappearance of the aldehyde proton signal ( δ ~10.3 ppm) and the emergence of a new benzylic methyl singlet ( δ ~2.25 ppm).

Protocol B: Regioselective Electrophilic Bromination

Objective : Synthesize 1-bromo-2,3,4-trimethoxy-5-methylbenzene for downstream cross-coupling. Causality : The aromatic ring is heavily activated by the three methoxy groups. Bromination with N-Bromosuccinimide (NBS) occurs rapidly at the C5 position, which is the most sterically accessible and electronically activated site (para to the C2 methoxy group). Performing the reaction in a polar aprotic solvent (DMF) at 0 °C ensures strict mono-bromination and suppresses radical-mediated halogenation at the benzylic methyl group. Step-by-Step Procedure & Validation :

  • Setup : Dissolve 1,2,3-trimethoxy-4-methylbenzene in anhydrous DMF. Shield the reaction flask from light using aluminum foil to prevent radical initiation.

  • Reagent Addition : Add NBS (1.05 eq) portion-wise at 0 °C.

  • In-Process Control (GC-MS) : Extract a 10 μL aliquot, dilute in EtOAc, and inject into the GC-MS. Validation : The starting material exhibits a molecular ion at m/z 182 ()[4]. The product will display a distinct isotopic doublet at m/z 260 and 262 in a 1:1 ratio, which is the definitive signature of a mono-brominated species.

  • Workup : Quench the reaction with saturated aqueous Na2​S2​O3​ . Validation : A rapid color change from pale yellow to colorless confirms the complete destruction of unreacted electrophilic bromine. Extract the aqueous layer with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate.

Protocol C: Controlled Lewis-Acid Mediated Demethylation

Objective : Selective mono-demethylation to yield functionalized catechols ()[1]. Causality : Boron tribromide ( BBr3​ ) is a hard Lewis acid that aggressively coordinates to the basic oxygen atoms of the methoxy groups. By strictly maintaining the reaction at -78 °C, the process is placed under kinetic control. BBr3​ selectively cleaves the methoxy group that forms the most stable bidentate boron chelate intermediate, preventing exhaustive demethylation and yielding a discrete catechol derivative. Step-by-Step Procedure & Validation :

  • Setup : Dissolve the arene in anhydrous DCM under argon. Cool the vessel to exactly -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Add BBr3​ (1.0 M in DCM, 1.2 eq) dropwise down the side of the flask.

  • In-Process Control (Colorimetry & TLC) : Upon addition, the solution immediately turns deep red/brown, indicating the formation of the boron-arene complex. Monitor via TLC. Validation : Spray the developed TLC plate with a 1% aqueous Ferric Chloride ( FeCl3​ ) solution. The newly formed phenolic OH groups will strongly chelate the iron, staining the product spot dark blue/black, whereas the fully protected starting material remains unstained.

  • Workup : Quench the reaction carefully by adding anhydrous methanol dropwise at -78 °C. Validation : Vigorous effervescence of HBr gas will be observed; ensure the fume hood sash is appropriately positioned. Warm to room temperature, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

To facilitate rapid dereplication and structural confirmation during natural product synthesis, the quantitative analytical parameters for 1,2,3-trimethoxy-4-methylbenzene and its key derivatives are summarized below.

CompoundMolecular Weight ( g/mol )GC-MS Retention Index (HP-5MS)Key 1H NMR Shifts ( CDCl3​ , 600 MHz)Primary Application
1,2,3-Trimethoxy-4-methylbenzene 182.22~1400 δ 6.58 (d, Ar-H), 3.89 (s, OCH3​ ), 2.25 (s, CH3​ )Fungal Volatile Standard
1-Bromo-2,3,4-trimethoxy-5-methylbenzene 261.11~1650 δ 6.85 (s, Ar-H), 3.92 (s, OCH3​ ), 2.30 (s, CH3​ )Cross-Coupling Synthon
3-Methoxy-4-methyl-1,2-benzenediol 154.16~1320 δ 6.45 (d, Ar-H), 5.50 (br s, OH)Catechol Precursor

Note: Chemical shifts of aromatic hydrogens heavily depend on the conformation of the methoxy groups and the degree of O-methylation, which is a critical factor for HPLC-SPE-NMR dereplication workflows ()[5].

References

  • PubChem . "3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922". National Institutes of Health. URL:[Link]

  • Wang, T., et al. "Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum". Beilstein Journal of Organic Chemistry, 2018. URL:[Link]

  • Pasookhush, P., et al. "Alkylbenzoquinone Involved in Development of Cellular Slime Molds". ResearchGate, 2022. URL:[Link]

  • ACS Publications . "Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids from Smirnowia iranica". Journal of Natural Products, 2005. URL:[Link]

  • ResearchGate . "Direct biocatalytic synthesis of functionalized catechols: A green alternative to traditional methods with high effective mass yield". Green Chemistry, 2003. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 1,2,3-Trimethoxy-4-methylbenzene as a Versatile Precursor for Bioactive Molecules

Abstract 1,2,3-Trimethoxy-4-methylbenzene, a readily available substituted aromatic compound, serves as a pivotal starting material in the multistep synthesis of a wide range of bioactive molecules. The strategic placeme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,2,3-Trimethoxy-4-methylbenzene, a readily available substituted aromatic compound, serves as a pivotal starting material in the multistep synthesis of a wide range of bioactive molecules. The strategic placement of three electron-donating methoxy groups and an activating methyl group on the benzene ring renders it highly susceptible to electrophilic aromatic substitution, making it an ideal scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical reactivity, key synthetic transformations, and detailed protocols for its application in synthesizing valuable compounds, with a particular focus on analogues of Coenzyme Q (Ubiquinone), which are vital for cellular respiration and antioxidant defense.

Introduction: The Strategic Value of the Polysubstituted Benzene Core

The design and synthesis of novel bioactive molecules is a cornerstone of modern drug discovery and development.[1] The selection of an appropriate starting material is critical, as its inherent chemical properties dictate the feasible synthetic routes and the ultimate complexity of the target molecule. 1,2,3-Trimethoxy-4-methylbenzene is a prime example of a strategic building block. Its electron-rich nature, a consequence of the strong activating effects of three methoxy groups, facilitates a variety of functionalization reactions.[2]

This polysubstituted benzene derivative is a key intermediate in the synthesis of Coenzyme Q (CoQ) analogues. CoQ, or ubiquinone, is a lipid-soluble antioxidant and an essential component of the mitochondrial respiratory chain, where it functions as a mobile electron carrier.[3] Synthetic analogues of CoQ have been investigated for their therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and conditions associated with oxidative stress.[4][5][6] The methoxy and methyl substitution pattern on 1,2,3-trimethoxy-4-methylbenzene provides the foundational core required to build the quinone head group of these important molecules.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to its successful application in synthesis.

PropertyValue
IUPAC Name 1,2,3-Trimethoxy-4-methylbenzene
Synonyms 4-Methyl-1,2,3-trimethoxybenzene
CAS Number 6443-69-2[7]
Molecular Formula C₁₀H₁₄O₃[7]
Molecular Weight 182.22 g/mol [7]
Appearance Solid
Reactivity Highly activated aromatic ring, susceptible to electrophilic substitution.

The three methoxy groups are strong ortho-, para-directing activators, while the methyl group is a weaker ortho-, para-directing activator. The combined effect makes the C5 position (para to one methoxy group and ortho to another) and the C6 position (ortho to two methoxy groups) highly nucleophilic and thus the primary sites for electrophilic attack.

Core Synthetic Transformations

The utility of 1,2,3-trimethoxy-4-methylbenzene stems from its ability to undergo a series of well-established organic reactions to introduce new functional groups, paving the way for the construction of complex targets.

Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group is one of the most crucial transformations, as the resulting aldehyde is a versatile intermediate. The Vilsmeier-Haack reaction is the method of choice for this conversion due to the electron-rich nature of the substrate.[8][9] The reaction employs an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]

The reaction proceeds via electrophilic aromatic substitution, where the activated benzene ring attacks the Vilsmeier reagent, followed by hydrolysis during aqueous workup to yield the aldehyde.[10] Given the directing effects of the substituents, formylation is expected to occur at the C5 or C6 position.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 attacks POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Sigma_Complex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->Sigma_Complex Aromatic 1,2,3-Trimethoxy- 4-methylbenzene Aromatic->Sigma_Complex attacks Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product Aryl Aldehyde Iminium_Salt->Product Hydrolysis H2O H₂O H2O->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Oxidation of the Methyl Group

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This provides an alternative route to introduce a carbonyl functionality, which can then be used in subsequent synthetic steps.

Halogenation and Suzuki-Miyaura Cross-Coupling

Introducing a halogen, such as bromine, onto the aromatic ring opens up the possibility of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a powerful method for forming carbon-carbon bonds.[11][12][13] This is particularly useful for attaching side chains or other aromatic rings to the core structure. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal [R²-B(OR)₂]⁻ PdII_Intermediate R¹-Pd(II)L₂-R² Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Feature: Synthesis of Coenzyme Q Analogues

A significant application of 1,2,3-trimethoxy-4-methylbenzene is in the synthesis of Coenzyme Q analogues. The core structure of CoQ is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring. The synthetic strategy often involves building a highly substituted benzene ring and then oxidizing it to the desired quinone.

A plausible synthetic workflow is outlined below. This multi-step process leverages the reactivity of the starting material to sequentially install the necessary functional groups before a final oxidative cyclization.

CoQ_Synthesis_Workflow Start 1,2,3-Trimethoxy- 4-methylbenzene Step1 Formylation (Vilsmeier-Haack) Start->Step1 Aldehyde Substituted Benzaldehyde Step1->Aldehyde Step2 Side-chain Addition Aldehyde->Step2 Intermediate Polysubstituted Benzene Step2->Intermediate Step3 Oxidation Intermediate->Step3 Product Coenzyme Q Analogue Step3->Product

Caption: General workflow for the synthesis of CoQ analogues.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxy-4-methylbenzene

This protocol describes the synthesis of 2,3,4-trimethoxy-5-methylbenzaldehyde, a key intermediate for CoQ analogues.[3][14]

Materials:

  • 1,2,3-Trimethoxy-4-methylbenzene (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0-5.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2-1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0-5.0 eq).

    • Cool the flask to 0 °C using an ice bath.

    • Add POCl₃ (1.2-1.5 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a solid may be observed.

  • Reaction with Aromatic Substrate:

    • Dissolve 1,2,3-trimethoxy-4-methylbenzene (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure aldehyde.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol provides a general method for the C-C bond formation, assuming a bromo-derivative of 1,2,3-trimethoxy-4-methylbenzene has been prepared.

Materials:

  • Bromo-1,2,3-trimethoxy-4-methylbenzene derivative (1.0 eq)

  • Aryl or vinyl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the bromo-aromatic compound (1.0 eq), boronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent system via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.[15]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers and wash with water, then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

1,2,3-Trimethoxy-4-methylbenzene is a highly valuable and versatile building block in organic synthesis. Its activated aromatic system allows for facile and selective functionalization through key reactions such as Vilsmeier-Haack formylation and palladium-catalyzed cross-coupling. These transformations enable the efficient construction of complex molecular scaffolds, most notably those of Coenzyme Q analogues and other potential therapeutic agents. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important precursor.

References

  • Cornell, B. A., et al. (1987). Location and activity of ubiquinone 10 and ubiquinone analogues in model and biological membranes. Biochemistry, 26(24), 7702-7. Available at: [Link]

  • Westerman, P. W., et al. (1987). Location and activity of ubiquinone 10 and ubiquinone analogs in model and biological membranes. American Chemical Society. Available at: [Link]

  • Quinzii, C. M., et al. (2010). Treatment of CoQ10 Deficient Fibroblasts with Ubiquinone, CoQ Analogs, and Vitamin C: Time- and Compound-Dependent Effects. PLoS ONE 5(7): e11897. Available at: [Link]

  • Maj P, et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(16), 6138. Available at: [Link]

  • Cornell, B. A., et al. (1987). Location and activity of ubiquinone 10 and ubiquinone analogs in model and biological membranes. Biochemistry. Available at: [Link]

  • Fan, L., et al. (2015). Efficient synthesis of 1-alkyl-2,3,4,5-tetramethoxy-6-methylbenzene: key intermediate for preparing coenzyme Q analogues. ARKIVOC, 2015(v), 242-247. Available at: [Link]

  • Schifano, E., et al. (2017). 1-cyclohexyl-x-methoxybenzene derivatives, novel psychoactive substances seized on the internet market. Synthesis and in vivo pharmacological studies in mice. Human Psychopharmacology: Clinical and Experimental, 32(3). Available at: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

  • Wang, J., et al. (2014). Synthesis and antioxidant activities of Coenzyme Q analogues. European Journal of Medicinal Chemistry, 86, 641-646. Available at: [Link]

  • PubChem. 1,2,3-Trimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Fan, L. (2015). Efficient synthesis of 1-alkyl -2, 3, 4, 5-tetramethoxy-6-methylbenzene: key intermediate for preparing coenzyme Q analogues. ResearchGate. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. Available at: [Link]

  • Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. ResearchGate. Available at: [Link]

  • Synthesis of bioactive compounds. (n.d.). Diva-portal.org. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available at: [Link]

  • Phenol and methoxybenzene derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1,2,4-trimethoxybenzene. The Good Scents Company. Available at: [Link]

  • Green Synthesis of 1,2,3-Trimethoxybenzene. ResearchGate. Available at: [Link]

  • The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. Royal Society of Chemistry. Available at: [Link]

  • A Short, Highly Efficient Synthesis of Coenzyme Q 10. ACS Publications. Available at: [Link]

  • How is 3,4,5-Trimethoxybenzaldehyde synthesized?. Bloom Tech. Available at: [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available at: [Link]

  • The Suzuki Reaction Under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. Available at: [Link]

  • Design and synthesis of bioactive molecules. Beilstein Journals. Available at: [Link]

  • 1,2,3-Trimethoxy-5-methylbenzene. Chemsrc. Available at: [Link]

  • Method for preparing 2,3,4-trimethoxybenzaldehyde. Google Patents.
  • Benzene, 1,2,3-trimethoxy-5-methyl-. NIST WebBook. Available at: [Link]

  • Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053). FooDB. Available at: [Link]

  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. PMC. Available at: [Link]

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Application

Protocol for the gram-scale synthesis of 1,2,3-Trimethoxy-4-methylbenzene

Application Note: Gram-Scale Synthesis and Purification of 1,2,3-Trimethoxy-4-methylbenzene Target Audience: Researchers, Application Scientists, and Process Chemists Document Revision: 1.0.0 Compound Identifier: CAS 332...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Gram-Scale Synthesis and Purification of 1,2,3-Trimethoxy-4-methylbenzene

Target Audience: Researchers, Application Scientists, and Process Chemists Document Revision: 1.0.0 Compound Identifier: CAS 33257-15-7[1]

Introduction & Mechanistic Rationale

1,2,3-Trimethoxy-4-methylbenzene is an electron-rich aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted benzaldehydes like 2,3,4-trimethoxybenzaldehyde [2].

The most direct and scalable route for synthesizing this compound in a laboratory setting is the exhaustive electrophilic methylation of 4-methylbenzene-1,2,3-triol (4-methylpyrogallol). Because polyhydroxybenzenes are highly susceptible to auto-oxidation in the presence of strong bases and oxygen (often forming complex polymeric quinones), the reaction must be carefully controlled.

Expertise Insight: To prevent oxidative degradation, this protocol utilizes a mild base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (Acetone) under an inert nitrogen atmosphere. Methyl iodide ( MeI ) is selected as the alkylating agent over dimethyl sulfate due to its ease of handling and removal at the gram-scale, despite requiring a slight stoichiometric excess to overcome the steric hindrance of the central hydroxyl group at the C2 position.

Synthetic Workflow

SynthesisWorkflow N1 1. Precursor Setup 4-Methylbenzene-1,2,3-triol in Acetone under N2 N2 2. Mild Deprotonation Addition of K2CO3 (4.0 eq) N1->N2 N3 3. Exhaustive Alkylation MeI (3.5 eq) dropwise Reflux for 12h N2->N3 N4 4. Aqueous Workup Filtration & EtOAc Extraction N3->N4 N5 5. Target Isolation 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7) N4->N5

Fig 1: Gram-scale synthetic workflow for 1,2,3-Trimethoxy-4-methylbenzene.

Stoichiometry and Reagent Specifications

To ensure a self-validating system, all equivalents are calculated precisely based on the limiting reagent. A 3.5 molar equivalent of MeI is used to ensure the sterically hindered C2-hydroxyl group is fully methylated.

Reagent / SolventRoleMW ( g/mol )EquivalentsMass / VolMoles
4-Methylbenzene-1,2,3-triol Limiting Reagent140.141.0 eq1.40 g10.0 mmol
Methyl Iodide (MeI) Alkylating Agent141.943.5 eq4.97 g (2.18 mL)35.0 mmol
Potassium Carbonate ( K2​CO3​ ) Mild Base138.204.0 eq5.53 g40.0 mmol
Acetone (Anhydrous) Solvent58.08N/A25.0 mLN/A

Step-by-Step Experimental Protocol

Safety Warning: Methyl iodide is a volatile alkylating agent and suspected carcinogen. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup and Deprotonation

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a nitrogen inlet to the top of the condenser to maintain an inert atmosphere.

  • Reagent Loading: Add 1.40 g (10.0 mmol) of 4-methylbenzene-1,2,3-triol to the flask, followed by 25.0 mL of anhydrous acetone. Stir until fully dissolved.

  • Base Addition: Quickly add 5.53 g (40.0 mmol) of finely powdered, anhydrous K2​CO3​ .

    • Causality Note: The suspension will likely change color (often to a light pink or grey) as the phenoxide ions form. The inert atmosphere is critical here to prevent the phenoxide from reacting with dissolved oxygen to form dark, intractable quinone polymers.

Phase 2: Alkylation and Reflux 4. Alkylating Agent Addition: Using a gas-tight syringe, add 2.18 mL (35.0 mmol) of Methyl Iodide dropwise over 10 minutes at room temperature. 5. Heating: Transfer the flask to a pre-heated oil bath or heating mantle. Gently reflux the mixture (approx. 60 °C internal temperature) for 12 hours.

  • Causality Note: The extended reflux time is necessary because the first two methylations proceed rapidly, but the final methylation at the sterically congested C2 position (flanked by two newly formed methoxy groups) requires higher activation energy and time to reach completion.

Phase 3: Workup and Extraction 6. Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( KI and unreacted K2​CO3​ ). Wash the filter cake with an additional 15 mL of acetone. 7. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone and any residual unreacted MeI . 8. Extraction: Dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

  • 20 mL of distilled water (to remove residual salts).

  • 20 mL of 1M NaOH (to remove any partially methylated, phenolic byproducts).

  • 20 mL of brine (to pre-dry the organic layer).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Phase 4: Purification 10. Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Use a gradient elution starting from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate. 11. Isolation: The target compound, 1,2,3-trimethoxy-4-methylbenzene, elutes as a non-polar fraction (visualized by UV at 254 nm or by staining with phosphomolybdic acid). Pool the pure fractions and concentrate to yield the final product.

Analytical Validation

To ensure the trustworthiness of the synthesis, the isolated compound must be validated against known literature parameters for CAS 33257-15-7 [1]:

  • Appearance: Clear, colorless to pale yellow liquid.

  • TLC ( Rf​ ): ~0.6 in 80:20 Hexanes:EtOAc.

  • 1 H NMR (400 MHz, CDCl3​ ): Expected to show a singlet for the aromatic methyl group (~2.2 ppm), three distinct singlets for the methoxy groups (~3.8 - 4.0 ppm, integrating to 3H each), and an AB quartet for the two ortho-coupled aromatic protons (~6.6 - 6.8 ppm). The disappearance of broad hydroxyl peaks (typically >5.0 ppm) confirms complete exhaustive methylation.

References

  • LookChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) Suppliers and Synthesis Downstream. Retrieved April 2, 2026, from [Link]

Method

Synthetic Routes to Functionalized 1,2,3-Trimethoxy-4-methylbenzene Derivatives: Protocols and Applications in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Rationale 1,2,3-Trimethoxy-4-methylbenzene (also designated as 2,3,4-trimethoxytoluene; CAS 33257-15-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

1,2,3-Trimethoxy-4-methylbenzene (also designated as 2,3,4-trimethoxytoluene; CAS 33257-15-7) is a highly versatile, electron-rich aromatic building block. Originally identified as a volatile organic compound produced by hypoxylaceous fungi[1], this core scaffold has become a critical intermediate in organic synthesis. It is heavily utilized in the total synthesis of coenzyme Q analogues (such as Coenzyme Q0 and Idebenone), bioactive functionalized catechols, and various highly oxygenated natural products[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind the synthetic choices, providing self-validating protocols that ensure high-fidelity synthesis and functionalization of the 2,3,4-trimethoxytoluene core.

Mechanistic Overview & Synthetic Pathway

The synthesis of 1,2,3-trimethoxy-4-methylbenzene relies on the sequential, regioselective functionalization of pyrogallol. Direct Friedel-Crafts alkylation of trimethoxyarenes often suffers from poor regiocontrol due to the highly activated nature of the ring. Therefore, a stepwise approach—exhaustive O-alkylation, followed by targeted formylation and subsequent reduction—is the industry standard[4][5].

The strategic placement of the methyl group at C4 directs downstream functionalizations. Because the trimethoxyarene core is highly electron-rich, it is uniquely susceptible to selective oxidations (e.g., Dakin oxidation or ceric ammonium nitrate-mediated oxidation), which can cleave specific methoxy ethers to yield functionalized catechols or benzoquinones[6].

Pathway A Pyrogallol B 1,2,3-Trimethoxybenzene A->B Exhaustive O-Alkylation C 2,3,4-Trimethoxybenzaldehyde B->C Vilsmeier-Haack Formylation D 1,2,3-Trimethoxy-4-methylbenzene (Target Core) C->D Catalytic Reduction E Functionalized Catechols D->E Dakin Oxidation / Demethylation F Benzoquinone Derivatives D->F Peracid/CAN Oxidation

Synthetic workflow for 1,2,3-trimethoxy-4-methylbenzene and its functionalized derivatives.

Comparative Reduction Methodologies

The reduction of 2,3,4-trimethoxybenzaldehyde to the target toluene derivative is the pivotal step in this synthetic route. The table below summarizes the quantitative data and operational trade-offs of the three primary methodologies[1][4].

MethodologyReagents & ConditionsYield (%)Atom EconomyScalabilityKey Advantage
Silane Reduction PdCl₂, Et₃SiH, Toluene, 0 °C to RT85 - 89%ModerateBench-scaleExtremely mild conditions; no high-pressure equipment required.
Catalytic Hydrogenation Pd/C (10%), H₂ (500 psi), EtOH, RT92 - 95%HighIndustrialCleanest impurity profile; near-quantitative conversion.
Wolff-Kishner Hydrazine hydrate, KOH, Ethylene glycol, 150 °C70 - 75%LowPilot-scaleAvoids transition metal catalysts; highly robust for crude mixtures.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process controls and observable phenomena to confirm mechanistic success.

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

Reference standard adapted from 5[5].

  • Exhaustive O-Alkylation: Dissolve pyrogallol in 30% aqueous NaOH. Add dimethyl sulfate dropwise while maintaining the temperature between 30–60 °C.

    • Causality: Dimethyl sulfate acts as a potent electrophile. The strongly basic conditions deprotonate all three phenolic hydroxyls, driving exhaustive O-alkylation to yield 1,2,3-trimethoxybenzene.

  • Regioselective Formylation: To a cooled solution of DMF, add POCl₃ dropwise to generate the Vilsmeier reagent (chloromethyleneiminium ion). Introduce the 1,2,3-trimethoxybenzene and heat to 80 °C.

    • Causality: The electron-donating effect of the three methoxy groups highly activates the ring. The bulky Vilsmeier reagent selectively attacks the sterically accessible position adjacent to the methoxy groups, ensuring high regioselectivity.

  • Self-Validation: Quench the reaction with an ice-water mixture. A distinct yellow precipitate of 2,3,4-trimethoxybenzaldehyde will form. Purity is confirmed via ¹H NMR by the presence of a sharp, diagnostic aldehyde proton singlet at ~9.72 ppm[4].

Protocol 2: Reduction to 1,2,3-Trimethoxy-4-methylbenzene

Reference standard adapted from 4[4] and 1[1].

  • Preparation: Dissolve 2,3,4-trimethoxybenzaldehyde in ethanol. Add 10% Pd/C catalyst.

  • Hydrogenation: Pressurize the reaction vessel with H₂ gas (up to 500 psi) and stir at room temperature. (For a benchtop alternative, use catalytic PdCl₂ and Et₃SiH in toluene at 0 °C[1]).

    • Causality: Catalytic hydrogenation provides a clean reduction of the benzylic alcohol intermediate directly to the alkane (methyl group) without over-reducing the aromatic ring.

  • Self-Validation: The reaction is self-validating; the cessation of hydrogen uptake (or gas evolution in the silane method) indicates completion. ¹H NMR analysis of the crude mixture provides definitive validation: the aldehyde proton signal at ~9.7 ppm disappears entirely, replaced by a benzylic methyl singlet at ~2.2 ppm[4].

Protocol 3: Functionalization to Benzoquinone Derivatives (Coenzyme Q Precursors)

Reference standard adapted from2[2].

  • Selective Oxidation: Dissolve 1,2,3-trimethoxy-4-methylbenzene in acetonitrile. Add a catalytic amount of a divanadium-substituted polyoxometalate (or Ceric Ammonium Nitrate, CAN) followed by 30% H₂O₂.

    • Causality: The highly electron-rich trimethoxy system is exceptionally susceptible to oxidation. The peroxide/catalyst system selectively attacks the para-positions, cleaving one methoxy ether to generate the stable 2,3-dimethoxy-5-methyl-1,4-benzoquinone architecture (Coenzyme Q0)[2][6].

  • Self-Validation: The transformation is visually self-validating. The colorless starting solution rapidly turns deep yellow/orange, which is characteristic of the conjugated benzoquinone chromophore[2].

Spectroscopic Self-Validation (E-E-A-T)

Accurate characterization of the 1,2,3-trimethoxy-4-methylbenzene core is critical before downstream functionalization.

In ¹H NMR (CDCl₃), the ortho-disubstituted nature of the methoxy groups forces the O–CH₃ bonds out of the benzene ring plane, altering oxygen lone-pair delocalization[7]. This stereoelectronic effect results in a significant diagnostic shift of the para-proton compared to mono- or meta-substituted analogues. The aromatic protons typically appear as an AB quartet or two distinct doublets around 6.5–6.8 ppm, while the three distinct methoxy singlets integrate to 3H each between 3.7 and 3.9 ppm[7]. Tracking these specific shifts ensures the structural integrity of the intermediate before committing to complex total synthesis pathways.

References

  • Synthesis of coenzyme Q 0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide - RSC Publishing. 2

  • Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum - Beilstein J. Org. Chem. / PMC. 1

  • Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids from Smirnowia iranica - Journal of Natural Products. 7

  • ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. - ResearchGate. 4

  • A Switchable Oxidation Process Leading to Two Various Versatile Pharmaceutical Intermediates - ResearchGate. 6

  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents. 5

  • Direct biocatalytic synthesis of functionalized catechols: A green alternative to traditional methods with high effective mass yield - Green Chemistry / ResearchGate. 3

Sources

Application

Palladium-catalyzed cross-coupling reactions with 1,2,3-Trimethoxy-4-methylbenzene

As a Senior Application Scientist specializing in organometallic methodology, I have structured this guide to bridge the gap between theoretical catalytic mechanisms and bench-level execution. Working with highly oxygena...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in organometallic methodology, I have structured this guide to bridge the gap between theoretical catalytic mechanisms and bench-level execution. Working with highly oxygenated arenes requires a deep understanding of electronic effects to prevent catalyst stalling and side reactions. This application note provides a comprehensive, self-validating framework for the functionalization of 1,2,3-Trimethoxy-4-methylbenzene.

Executive Summary

1,2,3-Trimethoxy-4-methylbenzene (CAS 33257-15-7) is a highly electron-rich, polyoxygenated arene that serves as a critical building block in the synthesis of highly oxidized natural products, including ubiquinone (Coenzyme Q) analogs and therapeutics like [1]. Due to the dense functionalization of the aromatic ring, direct C-H activation can suffer from poor regioselectivity and over-oxidation[2]. Therefore, the industry-standard workflow involves a highly controlled electrophilic pre-activation (halogenation) followed by Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions).

Mechanistic Insights & Causality: Overcoming Electronic Bias

Working with trimethoxylated arenes presents unique electronic and steric challenges that dictate our experimental choices:

  • The Necessity of Pre-Activation: The three methoxy (-OCH3) groups strongly donate electron density into the aromatic ring via resonance (+M effect). This makes the ring exceptionally reactive toward electrophiles. By utilizing N-Bromosuccinimide (NBS), we exploit this electron density to regioselectively brominate the ring at the least sterically hindered position, creating a stable aryl bromide coupling partner[1].

  • Palladium Catalytic Cycle Dynamics: In a standard cross-coupling cycle, the oxidative addition of Pd(0) into an aryl halide bond is typically accelerated by electron-deficient arenes. Conversely, the electron-rich nature of our trimethoxylated substrate slows down oxidative addition because the high electron density repels the electron-rich Pd(0) center.

  • Ligand Selection Causality: To counteract the slow oxidative addition and facilitate the subsequent rate-limiting reductive elimination, we must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos). The electron-rich nature of SPhos stabilizes the Pd(II) intermediate, while its massive steric bulk "pushes" the final coupled product off the metal center, dramatically accelerating reductive elimination.

Workflow A 1,2,3-Trimethoxy- 4-methylbenzene (Electron-Rich Arene) B Electrophilic Bromination (Regioselective) A->B C Aryl Bromide Intermediate (Coupling Partner) B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Heck) C->D E Functionalized Bioactive Scaffold D->E

Caption: Workflow for the functionalization of 1,2,3-Trimethoxy-4-methylbenzene via Pd-catalysis.

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective Electrophilic Bromination
  • Objective: Convert 1,2,3-Trimethoxy-4-methylbenzene into its aryl bromide derivative.

  • Causality: NBS in a polar aprotic solvent (DMF) is chosen over Br2/FeBr3 because the substrate is already highly activated. A milder brominating agent prevents over-bromination and oxidative degradation of the methoxy groups[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 1,2,3-Trimethoxy-4-methylbenzene (10.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Dissolve NBS (10.5 mmol, 1.05 equiv) in DMF (10 mL) and add dropwise over 30 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Pour the mixture into ice water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • TLC: Run in Hexanes/EtOAc (9:1). The product will appear as a distinct, UV-active spot slightly less polar (higher Rf) than the starting material.

  • 1H NMR: The definitive validation is the disappearance of the singlet aromatic proton signal (typically around δ 6.5–6.7 ppm), confirming complete substitution at the available aromatic position.

  • MS: ESI-MS will show a characteristic 1:1 isotopic doublet separated by 2 m/z units, confirming the incorporation of a single bromine atom.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Objective: C-C bond formation using the synthesized aryl bromide and an alkyl/aryl boronic acid.

  • Causality: Pd(OAc)2 is utilized as a stable, easy-to-handle Pd(II) precatalyst. K3PO4 is selected as the base because it is highly soluble in the biphasic Toluene/H2O system and effectively quaternizes the boronic acid to a reactive boronate complex without hydrolyzing the substrate[3].

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the trimethoxyaryl bromide (5.0 mmol, 1.0 equiv), the desired boronic acid (6.0 mmol, 1.2 equiv), Pd(OAc)2 (0.25 mmol, 5 mol%), SPhos (0.5 mmol, 10 mol%), and K3PO4 (10.0 mmol, 2.0 equiv).

  • Degassing: Add a degassed mixture of Toluene/H2O (10:1 v/v, 22 mL). Subject the flask to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the active Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 100 °C for 12 hours under active stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify via flash column chromatography.

Self-Validation Checkpoints:

  • Visual Cue: The reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution, visually confirming the reduction of Pd(II) to the catalytically active Pd(0) species.

  • LC-MS: Monitor the reaction at 4 hours and 12 hours. Complete consumption of the brominated starting mass and the emergence of the coupled product mass validates catalytic turnover.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Stabilized by -OMe) Pd0->PdII_Ox Oxidative Addition (Aryl Bromide) PdII_Trans Pd(II) Transmetalation/ Insertion Complex PdII_Ox->PdII_Trans Transmetalation (Boronic Acid) PdII_Trans->Pd0 Reductive Elimination (Product Release)

Caption: Palladium-catalyzed cross-coupling cycle annotated for electron-rich aryl halides.

Quantitative Data Presentation: Catalyst Optimization

To demonstrate the causality behind our ligand selection, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of trimethoxyaryl bromides.

Table 1: Catalyst and Ligand Optimization for Suzuki-Miyaura Coupling

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Causality / Mechanistic Observation
Pd(PPh3)4NoneNa2CO3Toluene/H2O9035%Poor reductive elimination due to insufficient steric bulk.
Pd(OAc)2PPh3K2CO3DMF10052%Moderate yield; PPh3 degrades at elevated temperatures.
Pd2(dba)3XPhosCs2CO31,4-Dioxane10088%High yield; XPhos accelerates reductive elimination.
Pd(OAc)2 SPhos K3PO4 Toluene/H2O 100 >95% Optimal; SPhos promotes rapid turnover for electron-rich arenes.

References

  • Zhou, R.-Y., et al. "Synthetic Route Discovery and Introductory Optimization of a Novel Process to Idebenone." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Hoffmann, I., et al. "Suzuki cross-coupling in aqueous media." Green Chemistry, Royal Society of Chemistry. URL:[Link]

  • Wang, J., et al. "Silver-Catalyzed Decarboxylative Cross-coupling Radical Reaction: Direct Synthesis of Coenzyme Q Compounds." ChemRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,2,3-Trimethoxy-4-methylbenzene Synthesis

Welcome to the Application Scientist Troubleshooting Portal. This guide provides mechanistic insights, validated protocols, and solutions for optimizing the synthesis yield of 1,2,3-trimethoxy-4-methylbenzene (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides mechanistic insights, validated protocols, and solutions for optimizing the synthesis yield of 1,2,3-trimethoxy-4-methylbenzene (also known as 2,3,4-trimethoxytoluene). This compound is a critical highly-oxygenated aromatic intermediate used in the synthesis of advanced APIs and ubiquinone derivatives.

Historically, researchers have relied on the Wolff-Kishner-Huang reduction or multi-step methoxylation of brominated cresols[1]. However, these methods suffer from severe environmental toxicity, poor atom economy, and moderate yields due to polymeric tar formation. The modern, field-proven approach utilizes high-pressure catalytic hydrogenation of 2,3,4-trimethoxybenzaldehyde, which we will deconstruct and troubleshoot below[2].

Quantitative Yield Comparison

To understand the causality behind our recommended protocol, it is essential to review the thermodynamic and kinetic outcomes of the available synthetic routes. The data below illustrates why catalytic hydrogenation with modified skeleton nickel is the industry standard.

Synthesis RouteCatalyst / ReagentsTemp (°C)PressureConversion (%)Isolated Yield (%)Primary Impurities / Bottlenecks
Catalytic Hydrogenation Modified Skeleton Ni1606.5 MPa10095.6 - 99.0 Trace 2,3,4-trimethoxybenzyl alcohol
Catalytic Hydrogenation Pd/C (10%)80 - 1002.0 MPa>9885.0 - 90.0Demethoxylated byproducts (C-O cleavage)
Wolff-Kishner Reduction Hydrazine hydrate, KOH150 - 200Atm~9070.0 - 75.0Polymeric tars, unreacted hydrazones
Multi-step Methoxylation NaOMe, CuI, DMF105Atm98~78.4Unreacted bromides, tar[1]

Reaction Pathway & Bottlenecks

SynthesisPathway cluster_0 Optimized Route cluster_1 Legacy Routes A 2,3,4-Trimethoxybenzaldehyde (Starting Material) B Catalytic Hydrogenation (Modified Skeleton Ni, 160°C, 6.5 MPa) A->B C Wolff-Kishner Reduction (Hydrazine Hydrate, KOH) A->C D 1,2,3-Trimethoxy-4-methylbenzene Target Product (>95% Yield) B->D Direct Deoxygenation C->D Moderate Conversion E Polymeric Tars & Byproducts (Low Yield: 70%) C->E Aldol Condensation

Figure 1: Reaction pathways for 1,2,3-trimethoxy-4-methylbenzene synthesis highlighting yield discrepancies.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system: the reaction's progress is directly coupled to the hydrogen uptake curve, ensuring you never terminate the reaction prematurely[2].

Equipment: 75 mL Kettle-type high-pressure autoclave with magnetic/mechanical agitation. Reagents: 2,3,4-Trimethoxybenzaldehyde (5.0 g), Cyclohexane (25 mL), Modified Skeleton Nickel Catalyst (0.5 g), High-purity H2 gas.

  • Reactor Charging: Load the 2,3,4-trimethoxybenzaldehyde, cyclohexane, and modified skeleton nickel into the autoclave.

  • Inertion (Critical Step): Seal the reactor. Purge the headspace with N2 gas three times, followed by three purges with H2 gas. Mechanistic Note: Residual oxygen will poison the nickel catalyst and promote oxidative coupling of the aldehyde.

  • Pressurization: Inject H2 to an initial pressure of 4.0 MPa.

  • Heating & Activation: Submerge the reactor in an oil bath and initiate slow stirring. Heat the system to 160 °C.

  • Reaction Phase: Once the internal temperature stabilizes at 160 °C, adjust the H2 regulator to maintain a constant system pressure of 6.5 MPa.

  • Self-Validation (IPC): Monitor the mass flow controller or pressure drop. The reaction is complete when H2 consumption ceases entirely (typically 4 to 6 hours).

  • Workup: Cool the reactor to room temperature (<25 °C) and safely vent the pressure. Filter the catalyst (the modified skeleton nickel can be recycled mechanically up to 20 times). Evaporate the cyclohexane under reduced pressure to yield 1,2,3-trimethoxy-4-methylbenzene (Purity >98%, Yield ~95.6%). Structural verification can be confirmed via 1H-NMR, noting the distinct para-proton shift characteristic of ortho-disubstituted methylated phenols[3].

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield lower than 80% when using standard Pd/C for the hydrogenation? A1: Standard Palladium on Carbon (Pd/C) is a highly active noble metal catalyst that readily promotes the hydrogenolysis of aryl-methoxy (C-O) bonds. When applied to heavily oxygenated rings like trimethoxybenzaldehyde, Pd/C cleaves the ether linkages, leading to demethoxylated byproducts (e.g., dimethoxytoluenes). Modified skeleton nickel provides the exact chemoselectivity required to reduce the formyl group to a methyl group without attacking the methoxy groups, preserving the 1,2,3-trimethoxy-4-methylbenzene structure[2].

Q2: The reaction stalls at the benzyl alcohol intermediate. How do I drive it to the target toluene derivative? A2: The reduction of a benzaldehyde to a toluene derivative is a two-step cascade: hydrogenation to the benzyl alcohol, followed by the hydrogenolysis of the benzylic hydroxyl group. The second step possesses a significantly higher activation energy. If your GC-MS shows high concentrations of 2,3,4-trimethoxybenzyl alcohol, your system lacks sufficient thermal energy or hydrogen solubility. Ensure the temperature is strictly maintained at 160 °C and H2 pressure at 6.5 MPa. Do not lower the temperature to 80-100 °C, as the alcohol will become the terminal product.

Q3: I am observing significant polymeric tar formation. What is the root cause? A3: If you are using the legacy Wolff-Kishner route, tar formation is highly common due to base-catalyzed aldol-type condensations of the starting benzaldehyde before the hydrazone intermediate can fully form. If you are observing tar during catalytic hydrogenation, it indicates localized overheating (poor agitation) or oxygen contamination leading to oxidative coupling. Ensure strict N2/H2 purging protocols are followed prior to heating.

Q4: Can I synthesize this via the bromination and methoxylation of cresol instead? A4: Yes, starting from o-cresol (to achieve the 2,3,4-substitution pattern), but this multi-step route is highly inefficient. The sequence involves bromination, followed by methoxylation with sodium methoxide and a copper catalyst, and final O-methylation[1]. The overall yield typically caps at ~64-78% due to severe steric hindrance during the methoxylation of the dibromo-cresol intermediate. It also requires continuous distillation of methanol to force the equilibrium, making it operationally tedious compared to a single-step hydrogenation.

Q5: How can I quickly verify the identity of the synthesized 1,2,3-trimethoxy-4-methylbenzene using NMR? A5: In 1H-NMR (using Chloroform-d), pay close attention to the aromatic protons. When an ortho-disubstituted phenol group is methylated to form the trimethoxy structure, the chemical shift of the para-proton changes significantly (a shift of approximately +0.19 to +0.23 ppm) compared to its hydroxylated precursors. This distinct shift is a reliable marker for confirming complete methylation and structural integrity[3].

References

  • CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents Source: Google Patents URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: ACS Publications (Journal of Natural Products)

Sources

Optimization

Identifying byproducts in 1,2,3-Trimethoxy-4-methylbenzene synthesis

Welcome to the Technical Support Center for the synthesis and purification of 1,2,3-Trimethoxy-4-methylbenzene (also known as 2,3,4-trimethoxytoluene). As a Senior Application Scientist, I have designed this guide to hel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1,2,3-Trimethoxy-4-methylbenzene (also known as 2,3,4-trimethoxytoluene).

As a Senior Application Scientist, I have designed this guide to help you move beyond simply following steps to fundamentally understanding the chemical causality behind your reactions. Synthesizing electron-rich polymethoxyarenes is notoriously tricky; they are highly susceptible to over-oxidation, thermal degradation, and unwanted side reactions.

This guide provides a self-validating framework to help you identify, troubleshoot, and eliminate byproducts during your synthetic workflows.

Reaction Pathways & Byproduct Formation

To troubleshoot effectively, you must first visualize the mechanistic forks in your reaction pathway. The diagram below illustrates the critical junctures where the synthesis of 1,2,3-trimethoxy-4-methylbenzene diverges into unwanted byproducts.

ByproductPathways A Phenolic Precursor (e.g., Pyrogallol) B Bromination & O-Methylation (Halogenated Intermediate) A->B Br2, Base, Me2SO4 C Cu-Catalyzed Methoxylation (NaOMe / MeOH) B->C Heat, Catalyst D 1,2,3-Trimethoxy-4-methylbenzene (Target Product) C->D Continuous Distillation E Polymeric Tars (Thermal Degradation) C->E Sealed Reactor / High Temp F Demethoxylated Arene (Hydride Transfer) C->F Cu-Mediated Reduction G Benzoquinone Byproducts (Over-Oxidation) D->G Trace Metals / Air Exposure

Reaction pathways showing target synthesis and major byproduct formation routes.

Troubleshooting Guide: Byproduct Identification & Causality

Q: Why am I observing significant tar formation during the methoxylation step? A: Tar formation is a classic symptom of the thermal degradation of tertiary alkoxides. When methoxylation of the halogenated intermediate is performed in a sealed reactor under pressure, the elevated temperatures cause the intermediate alkoxides to polymerize. By transitioning to a continuous distillation setup, you lower the thermal load and continuously remove methanol. This drives the equilibrium forward and prevents the accumulation of degradation precursors, reducing tar residue from >10% to roughly 0.6%[1].

Q: I am detecting an unexpected arene byproduct missing a methoxy group. What is the mechanism behind this? A: You are observing a competing reduction reaction. During copper-catalyzed methoxylation, the methoxide ion can act as a hydride donor rather than a nucleophile. This results in a copper-mediated hydride ion transfer to the aryl halide, reducing it to a demethoxylated arene while releasing formaldehyde[1]. Lowering the catalyst loading and strictly controlling the reaction temperature minimizes this pathway.

Q: My purified 1,2,3-trimethoxy-4-methylbenzene turns dark over time, and LC-MS shows a mass corresponding to a quinone. What is happening? A: Trimethoxytoluenes are highly electron-rich and prone to auto-oxidation. Exposure to air and trace transition metals (such as residual copper from the methoxylation step) oxidizes the compound into benzoquinones. For 1,2,3-trimethoxy-4-methylbenzene, this typically manifests as2[2] or similar Coenzyme Q0 fragments[3]. To prevent this, ensure rigorous metal scavenging during workup and store the product under argon.

Quantitative Data: Impact of Reactor Design on Byproduct Distribution

To illustrate the causality of reactor conditions on byproduct formation, review the comparative data below. Shifting from a sealed autoclave to a continuous distillation setup fundamentally alters the thermodynamic profile of the methoxylation step[4].

Reaction ModeTarget Conversion (%)Arene Byproduct (%)Tar/Residue (%)Unreacted Intermediate (%)
Sealed Autoclave (Pressure) 70.810.7> 10.05.9
Continuous Distillation 86.5< 5.00.6 - 0.7< 2.0

Data synthesized from process development studies on trimethoxytoluene methoxylation.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it incorporates in-line analytical checks that confirm the success of a step before you are allowed to proceed. Follow this optimized workflow for the synthesis and isolation of 1,2,3-trimethoxy-4-methylbenzene.

Phase 1: Bromination & O-Methylation

  • Action: Dissolve the phenolic precursor (e.g., pyrogallol derivatives) in 1,2-dichloroethane. Add bromine dropwise under strict temperature control (0–5 °C), followed by methylation using dimethyl sulfate and NaOH[5].

  • Causality: Strict temperature control prevents over-bromination. Dimethyl sulfate rapidly traps the phenoxide, preventing oxidative degradation of the electron-rich ring.

  • Validation Checkpoint: Run GC-MS. Do not proceed to Phase 2 until the mono-methoxy-dibromo intermediate constitutes >95% of the total peak area.

Phase 2: Cu-Catalyzed Methoxylation via Continuous Distillation

  • Action: Transfer the intermediate to a reactor containing sodium methoxide in methanol. Add CuI catalyst. Heat the mixture while continuously distilling off the methanol solvent[1].

  • Causality: Removing methanol shifts the reaction equilibrium forward (Le Chatelier's principle) and prevents the buildup of pressure and heat that leads to tertiary alkoxide degradation (tar formation).

  • Validation Checkpoint: Monitor the distillate volume. The reaction is complete only when the theoretical volume of methanol is collected and TLC confirms the total disappearance of the halogenated intermediate.

Phase 3: Workup & Isolation

  • Action: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with a 5% aqueous sodium metabisulfite solution.

  • Causality: The metabisulfite wash is critical; it reduces any trace quinone byproducts back to water-soluble hydroquinones and neutralizes residual oxidants, preventing the auto-oxidation of your target product.

  • Validation Checkpoint: Perform HPLC analysis on the crude organic extract. Target purity must be >85% before proceeding to final vacuum distillation.

Frequently Asked Questions (FAQs)

Q: Can I substitute sodium methoxide with potassium methoxide? A: While possible, it is not recommended. Potassium methoxide is more basic and increases the rate of the competing hydride transfer mechanism. This will lead to higher yields of the demethoxylated arene byproduct. Stick to sodium methoxide for optimal selectivity.

Q: What is the most effective way to rescue a batch contaminated with quinone byproducts? A: If auto-oxidation has already occurred (indicated by a yellow/brown discoloration), dissolve the product in diethyl ether and wash vigorously with a saturated aqueous solution of sodium dithionite (Na₂S₂O₄). This reduces the colored quinones to hydroquinones, which will partition cleanly into the aqueous phase.

Q: Is the synthesis route identical for 3,4,5-trimethoxytoluene and 1,2,3-trimethoxy-4-methylbenzene? A: The core methoxylation chemistry and byproduct profiles (tars, arenes, quinones) are mechanistically identical. However, the starting materials differ: 3,4,5-trimethoxytoluene is typically5[5], whereas 1,2,3-trimethoxy-4-methylbenzene is often2[2].

References

  • Process Development of the Synthesis of 3,4,5-Trimethoxytoluene Source: ACS Publications URL:[Link]

  • Process development of the synthesis of 3,4,5-trimethoxytoluene (Data & Metrics) Source: LookChem / Organic Process Research and Development URL:[Link]

  • Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series Source: ResearchGate / Synthetic Communications URL:[Link]

  • Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Improving the regioselectivity of methylation on the trimethoxybenzene ring

Welcome to the Advanced Aromatic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Aromatic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective methylation of highly activated systems like trimethoxybenzenes (TMBs).

Because the three methoxy groups strongly activate the aromatic ring via resonance, traditional electrophilic aromatic substitution often results in a lack of thermodynamic control, leading to poly-methylation and complex isomeric mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve strict regiocontrol.

Troubleshooting FAQs: Overcoming Regioselectivity Issues

Q1: I am trying to methylate 1,2,4-trimethoxybenzene using standard Friedel-Crafts conditions (MeI and AlCl₃), but I keep getting an inseparable mixture of over-methylated products. Why is this happening? A1: This is a classic thermodynamic control failure. The three electron-donating methoxy groups make multiple ring positions hyper-nucleophilic. Friedel-Crafts alkylation relies on carbocation-like intermediates that are too reactive to differentiate between these similarly activated sites. While specialized1 has been developed for symmetrical 1,3,5-TMB[1], direct electrophilic methylation of asymmetrical TMBs is generally not recommended for late-stage drug development.

Q2: If direct methylation fails, how can I achieve strict regiocontrol for ortho-methylation? A2: The industry standard for this transformation is Directed Ortho-Metalation (DoM) . 1,2,4-trimethoxybenzene undergoes 2 in high yields without the need for a transition metal catalyst[2]. The methoxy groups act as Directing Metalation Groups (DMGs), coordinating with n -BuLi to form an activated complex [(1,2,4-TMB)2·(n-BuLi)2][3]. This complex deoligomerizes the lithium reagent and directs deprotonation exclusively to the most acidic C-3 position.

Q3: Are there greener or solvent-free alternatives for C-H methylation that avoid pyrophoric reagents like n -BuLi? A3: Yes. Recent advancements in mechanochemistry have enabled4[4]. Using a ball-milling approach, researchers have achieved 5 without external heating, drastically reducing reaction times[5].

Q4: What if DoM is incompatible with other sensitive functional groups on my molecule? A4: If strong bases are incompatible, use a Formylation-Reduction sequence . By reacting the TMB with6, you can cleanly install a formyl group at the least sterically hindered position[6]. This aldehyde is then easily reduced to a methyl group via catalytic hydrogenation (Pd/C, H₂).

Mechanistic Workflow

Workflow Start 1,2,4-Trimethoxybenzene BuLi Add n-BuLi in Hexane (Deoligomerization) Start->BuLi Coordination Complex [(1,2,4-TMB)2·(n-BuLi)2] Activated Complex BuLi->Complex DMG Effect Precipitate Ortho-Lithiated Aryl Precipitate Complex->Precipitate Deprotonation MeI Quench with MeI (Electrophilic Attack) Precipitate->MeI Substitution Product C-3 Methylated TMB (>85% Yield) MeI->Product Regioselective

Workflow of Substrate-Promoted Directed Ortho-Metalation for regioselective methylation.

Quantitative Strategy Comparison

Summarizing the performance metrics across different functionalization strategies allows for rapid, data-driven experimental design.

StrategyReagentsRegioselectivityTypical YieldMechanistic Causality / Key Advantage
Direct Friedel-Crafts MeI, AlCl₃Poor (Isomeric mixtures)< 30%Low reagent cost, but thermodynamically uncontrolled due to hyper-activation of the TMB ring.
Directed Ortho-Metalation n -BuLi, Hexane, MeIExcellent (C-3 specific)85–95%Substrate-promoted deoligomerization of n -BuLi drives strict ortho-lithiation without transition metals.
Mechanochemical C-H Rh-catalyst, Me-sourceHigh (Frequency-dependent)70–85%Solvent-free ball-milling approach; bypasses intermediate solubility issues and reduces reaction time.
Formylation-Reduction 1. TMOF, BF₃·OEt₂ 2. H₂, Pd/CExcellent75–90% (over 2 steps)Bypasses direct methylation; leverages the steric bulk of the oxocarbenium ion for perfect regiocontrol.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Substrate-Promoted DoM of 1,2,4-Trimethoxybenzene

This protocol leverages the DMG effect of the methoxy groups to achieve exclusive C-3 methylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,2,4-trimethoxybenzene (1.0 equiv) and dissolve in anhydrous hexane (0.5 M concentration).

    • Causality Checkpoint: Why Hexane? In traditional DoM, THF is used to stabilize the lithiated intermediate. However, for 1,2,4-TMB, using a non-polar hydrocarbon solvent forces the ortho-lithiated aryl intermediate to precipitate out of the solution. This physical phase separation drives the metalation equilibrium forward and prevents over-lithiation.

  • Lithiation: Cool the mixture to 0 °C. Dropwise, add n -BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at room temperature for 2 hours.

  • Self-Validation Step: Visual Confirmation. You will know the lithiation is successful when a thick, white precipitate forms in the flask. If the solution remains clear, the n -BuLi has degraded or moisture has quenched the reaction. Do not proceed to the quench step.

  • Methylation Quench: Cool the suspension back to 0 °C. Add Methyl Iodide (MeI) (1.5 equiv) neat, dropwise. The white precipitate will gradually dissolve as the substitution occurs. Stir for 1 hour at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Indirect Methylation via Boron-Catalyzed Formylation

Ideal for substrates where strong bases (like n -BuLi) cause degradation.

  • Formylation: In a dried flask under nitrogen, dissolve the trimethoxybenzene (1.0 equiv) in anhydrous CH₂Cl₂. Add Trimethyl Orthoformate (TMOF) (1.5 equiv).

  • Activation: Cool to -78 °C. Slowly add BF₃·OEt₂ (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality Checkpoint: Why TMOF and BF₃·OEt₂? BF₃ activates the orthoformate to generate a bulky, highly electrophilic oxocarbenium intermediate. The steric bulk of this intermediate forces it to attack the least sterically hindered activated position on the TMB ring, ensuring perfect regioselectivity.

  • Self-Validation Step: NMR Confirmation. Quench a 0.1 mL aliquot with NaHCO₃, extract into CDCl₃, and run a quick ¹H NMR. The appearance of a distinct aldehyde proton singlet at ~10.0–10.5 ppm confirms successful C-C bond formation. If this peak is absent, the BF₃·OEt₂ has likely hydrolyzed and must be replaced.

  • Reduction: Transfer the purified aldehyde to a hydrogenation vessel. Add 10% Pd/C (0.1 equiv) and dissolve in MeOH. Stir under an H₂ atmosphere (1 atm) for 12 hours to reduce the formyl group to a methyl group. Filter through Celite and concentrate.

References

  • Source: plu.
  • Source: researchgate.
  • Source: semanticscholar.
  • Source: rsc.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,2,3-Trimethoxy-4-methylbenzene Reactions

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly substituted, sterically congested arenes—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly substituted, sterically congested arenes—specifically 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7).

Working with contiguous substitution patterns (positions 1, 2, 3, and 4 occupied) introduces severe steric and electronic decoupling challenges. Below, you will find field-proven troubleshooting guides, causal mechanistic explanations, and self-validating protocols to ensure high-yielding functionalizations.

Part 1: Quantitative Data & Condition Optimization

To establish a baseline, standard electrophilic aromatic substitution (EAS) and cross-coupling conditions frequently fail on this substrate. The table below summarizes the causality of these failures and the optimized parameters required to bypass them.

Reaction TypeStandard ConditionIssue EncounteredOptimized ConditionExpected YieldRegioselectivity
Bromination Br₂, FeBr₃, 25 °COver-bromination, tar formationNBS, DMF, 0 °C82–88%>95% C6
Formylation POCl₃, DMF, 90 °CNo reaction (steric block)Cl₂CHOMe, TiCl₄, 0 °C75–80%>90% C6
Cross-Coupling Pd(PPh₃)₄, Na₂CO₃, 80 °CStalled transmetalationPd₂(dba)₃, XPhos, 100 °C85–92%N/A

Part 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why are standard Electrophilic Aromatic Substitutions (EAS) so sluggish on this electron-rich ring?

The Causality: On paper, a trimethoxyarene should be highly activated toward EAS. However, in 1,2,3-trimethoxy-4-methylbenzene, the contiguous arrangement of three methoxy groups and a methyl group forces the central methoxy groups out of the plane of the benzene ring to minimize steric clash.

Because the oxygen lone pair must be parallel to the aromatic π -system to donate electron density via resonance (+M effect), this out-of-plane rotation severely diminishes the ring's activation [1]. Furthermore, the remaining open positions (C5 and C6) are sterically shielded by the flanking methyl and methoxy groups, physically blocking bulky electrophiles like the Vilsmeier-Haack complex.

FAQ 2: How do I achieve regioselective bromination without degrading the starting material?

The Causality: The C6 position is synergistically activated by the C1 methoxy (ortho) and C3 methoxy (para). The C5 position is activated by the C2 methoxy (para) and C4 methyl (ortho). Because the +M effect of the methoxy groups outcompetes the weak +I effect of the methyl group, C6 is electronically favored. However, using harsh conditions (Br₂/FeBr₃) overrides this subtle electronic bias, leading to decomposition or mixtures.

Optimized Protocol: Mild Regioselective Bromination

  • Preparation: Dissolve 1,2,3-trimethoxy-4-methylbenzene (1.0 equiv) in anhydrous DMF (0.2 M) in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C under an argon atmosphere.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality: Slow addition prevents exothermic spikes that lead to unselective radical bromination.

  • Reaction: Stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated aqueous sodium thiosulfate. If the organic layer spots cleanly on TLC (Hexanes:EtOAc 9:1) with no starting material, proceed to workup. If the bulk solution remains yellow after thiosulfate addition during workup, active bromine is still present; add more thiosulfate until colorless.

  • Workup: Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

FAQ 3: My Suzuki-Miyaura coupling on the brominated derivative is stalling. How do I fix this?

The Causality: Standard phosphine ligands (like PPh₃) fail here because the oxidative addition complex is too sterically congested, and transmetalation is physically blocked by the flanking C1-methoxy and C4-methyl groups. You must use dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos [2]. The bulky, electron-rich nature of XPhos accelerates oxidative addition, while its specific spatial geometry creates a "pocket" that facilitates transmetalation despite ortho-substitution.

Optimized Protocol: Hindered Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine the hindered aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Atmosphere: Evacuate and backfill the flask with argon three times. Self-Validation Checkpoint: Oxygen contamination will immediately oxidize the Pd(0) species, turning the solution black before heating. Ensure strict Schlenk technique.

  • Solvent: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.1 M concentration.

  • Heating: Heat the biphasic mixture to 100 °C for 12–18 hours.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove Pd black, and purify via flash chromatography.

FAQ 4: What is the optimal strategy for formylating this hindered ring?

The Causality: The standard Vilsmeier-Haack reagent (POCl₃/DMF) forms a bulky chloroiminium ion that cannot easily access the shielded C6 position. The Rieche formylation bypasses this by utilizing dichloromethyl methyl ether (Cl₂CHOMe) activated by a strong Lewis acid (TiCl₄). This generates a highly reactive, linear, and less sterically demanding electrophile that easily penetrates the steric shield [3].

Optimized Protocol: Rieche Formylation

  • Preparation: Dissolve the starting material in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Activation: Add TiCl₄ (2.0 equiv) dropwise. The solution will immediately darken, indicating complexation.

  • Electrophile Addition: Slowly add dichloromethyl methyl ether (1.5 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Self-Validation Checkpoint: Carefully quench by pouring the mixture into ice-cold 1M HCl. The rapid color change from dark red/brown to light yellow indicates successful hydrolysis of the intermediate acetal to the aldehyde.

  • Workup: Extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate.

Part 3: Mechanistic & Workflow Visualizations

G Substrate 1,2,3-Trimethoxy-4-methylbenzene Steric Contiguous Steric Bulk (Positions 1, 2, 3, 4) Substrate->Steric ElecDecoupling Out-of-Plane Methoxy Rotation (Reduced +M Resonance) Steric->ElecDecoupling EAS Standard EAS Fails (e.g., POCl3 Formylation) ElecDecoupling->EAS Sol1 Rieche Formylation (Cl2CHOMe / TiCl4) EAS->Sol1 Overcomes Bulk Sol2 Regioselective Bromination (NBS / DMF) EAS->Sol2 Mild Conditions

Logical pathway of steric decoupling and reagent selection for hindered arenes.

G Pd0 Pd(0)-XPhos Complex Active Catalyst OxAdd Oxidative Addition (Overcomes Ar-Br Steric Block) Pd0->OxAdd Hindered Ar-Br PdII Ar-Pd(II)-Br Stabilized Intermediate OxAdd->PdII TransMet Transmetalation (Accelerated by Ligand Pocket) PdII->TransMet Boronic Acid PdII_Ar Ar-Pd(II)-Ar' Pre-Elimination State TransMet->PdII_Ar RedElim Reductive Elimination Yields Biaryl Product PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst

Suzuki-Miyaura catalytic cycle highlighting XPhos overcoming steric barriers.

References

  • Rapid Extract Dereplication Using HPLC-SPE-NMR: Analysis of Isoflavonoids from Smirnowia iranica. Journal of Natural Products. Available at:[Link]

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI Molecules. Available at:[Link]

Troubleshooting

Technical Support Center: Recrystallization of 1,2,3-Trimethoxy-4-methylbenzene

Welcome to the Technical Support Center for 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7). Highly substituted methoxyaromatics are notoriously difficult to purify via standard crystallization due to their low meltin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7). Highly substituted methoxyaromatics are notoriously difficult to purify via standard crystallization due to their low melting points and high solubility in organic solvents[1]. These properties frequently lead to "oiling out"—a phenomenon formally known as Liquid-Liquid Phase Separation (LLPS)[2].

This guide provides researchers and process chemists with the mechanistic understanding and self-validating protocols required to bypass LLPS and isolate high-purity crystalline product.

Part 1: Physicochemical Profile

Understanding the physical parameters of 1,2,3-Trimethoxy-4-methylbenzene is the first step in designing a successful thermodynamic trajectory for its purification[1].

PropertyValueImplications for Crystallization
CAS Number 33257-15-7Identifier for specific isomer (2,3,4-trimethoxytoluene).
Molecular Formula C₁₀H₁₄O₃High ratio of heteroatoms to carbon; highly polarizable.
Molecular Weight 182.22 g/mol Small molecule, rapid diffusion kinetics in solution.
Predicted Boiling Point ~239.5 °CThermally stable; permits high-temperature dissolution.
Predicted LogP 2.12Lipophilic; requires non-polar/moderately polar solvent systems (e.g., Hexane/EtOAc).
Physical State (RT) Low-melting solid / viscous oilLow lattice energy makes the compound highly susceptible to supercooling and LLPS.
Part 2: Troubleshooting FAQs (Oiling Out & LLPS)

Q1: Why does my 1,2,3-trimethoxy-4-methylbenzene sample "oil out" instead of forming solid crystals during cooling? Causality: Oiling out occurs when the temperature of the solution drops below the solute's cloud point before reaching the metastable zone for solid nucleation[3]. Because 1,2,3-trimethoxy-4-methylbenzene has multiple methoxy groups, its crystal lattice energy is relatively low. When supersaturation is achieved, the thermodynamic barrier to form a disordered, solute-rich liquid phase (oil) is lower than the barrier to form a highly ordered crystal lattice[4]. The system hits a miscibility gap, separating into a solute-rich continuous phase and a solute-lean dispersed phase[5].

Q2: How do oil droplets affect the purity of my final product? Causality: Oiling out is generally detrimental to purity. The solute-rich oil phase acts as an excellent solvent for structurally similar impurities (e.g., unreacted precursors or isomeric byproducts like 3,4,5-trimethoxytoluene)[6],[4]. If these droplets subsequently solidify (a two-step nucleation path), the impurities become trapped within the amorphous solid or crystal matrix[2],[7].

Q3: How can I bypass the LLPS boundary and force true crystallization? Causality: You must alter the thermodynamic trajectory to ensure the solubility curve is crossed without intersecting the liquid-liquid miscibility gap[3]. This is achieved by:

  • Solvent Tuning: Using a dual-solvent system (e.g., Hexanes/Ethyl Acetate). Increasing the proportion of the "good" solvent (Ethyl Acetate) shifts the cloud point curve to lower temperatures, widening the metastable zone[7].

  • Seeding: Introducing pure seed crystals (1-5% w/w) at a temperature just above the cloud point. Seeding bypasses the high activation energy required for primary nucleation, allowing solute molecules to integrate directly into the crystal lattice before they can phase-separate into an oil[7].

Part 3: Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization (Hexane / Ethyl Acetate) This protocol is a self-validating system: phase behavior at Step 4 dictates whether to proceed to isolation or revert to Step 3.

Reagents:

  • Crude 1,2,3-Trimethoxy-4-methylbenzene

  • Hexanes (Anti-solvent)

  • Ethyl Acetate (Good solvent)

  • Pure seed crystals (if available)

Step-by-Step Methodology:

  • Initial Dissolution: Suspend the crude 1,2,3-trimethoxy-4-methylbenzene in a minimum volume of boiling Hexanes.

  • Saturation Tuning: Dropwise, add hot Ethyl Acetate while maintaining reflux until the mixture transitions from a cloudy suspension to a single, completely homogeneous clear phase. Add an additional 5% (v/v) of Ethyl Acetate to act as a buffer against premature LLPS.

  • Hot Filtration (Optional but Recommended): Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities.

  • Controlled Cooling & Seeding (Critical Step):

    • Transfer the flask to a programmable temperature bath or insulated water bath.

    • Cool the solution at a strictly controlled rate of 0.1 to 0.2 °C/min [7]. Rapid quenching will immediately induce oiling out[4].

    • Self-Validation Check: Monitor the solution closely. If the solution becomes slightly supersaturated (typically 5-10 °C below the dissolution temperature), add 1-2 mg of pure seed crystals.

    • Failure State: If the solution turns milky/cloudy but no birefringence is visible (indicating oil droplets rather than solid crystals), LLPS has occurred. Do not proceed. Reheat the mixture to a clear solution, add 1-2 mL of Ethyl Acetate, and repeat the cooling phase[7].

  • Maturation: Once solid nucleation is confirmed, allow the suspension to cool to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to displace the impurity-laden mother liquor. Dry under high vacuum.

Part 4: Crystallization Workflow Diagram

G Start Dissolve 1,2,3-Trimethoxy- 4-methylbenzene in Hot Solvent Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling Observation Observe Phase Behavior Cooling->Observation LLPS Oiling Out (LLPS) Two Liquid Phases Observation->LLPS Miscibility Gap Hit Crystals Nucleation & Growth Solid Crystals Observation->Crystals Metastable Zone Hit Seed Add Seed Crystals in Metastable Zone Observation->Seed Impending LLPS Reheat Reheat to Homogeneous Single Phase LLPS->Reheat Adjust Adjust Solvent Ratio (Add 'Good' Solvent) Reheat->Adjust Adjust->Cooling Seed->Crystals

Workflow for managing Liquid-Liquid Phase Separation (LLPS) during recrystallization.

Part 5: References
  • Sankaranarayanan, A., & Chandalia, S. B. (2006). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Organic Process Research & Development, 10(3), 487–492.[Link]

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943-950.[Link]

  • Yang, H., & Rasmuson, Å. C. (2015). Phase equilibrium and mechanisms of crystallization in liquid–liquid phase separating system. Fluid Phase Equilibria, 385, 120-128.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: 1,2,3-Trimethoxy-4-methylbenzene vs. 1,2,4-Trimethoxy-5-methylbenzene

For the discerning researcher in organic synthesis and drug development, the choice of a substituted aromatic intermediate is a critical decision that dictates reaction pathways, yields, and the ultimate success of a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis and drug development, the choice of a substituted aromatic intermediate is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. Among the vast array of available building blocks, polysubstituted methoxybenzenes are prized for their activated nature and versatile reactivity. This guide provides an in-depth comparison of two structurally similar yet synthetically distinct isomers: 1,2,3-Trimethoxy-4-methylbenzene and 1,2,4-Trimethoxy-5-methylbenzene .

This document moves beyond a simple cataloging of properties to explore the causality behind experimental choices. We will dissect their respective synthetic routes, compare their reactivity in key transformations, and highlight their divergent applications, particularly in the synthesis of complex bioactive molecules. Every protocol and mechanistic claim is grounded in authoritative literature to ensure scientific integrity.

At a Glance: Structural and Physical Properties

The seemingly minor shift in one methoxy group's position from C3 to C4 profoundly impacts the molecule's symmetry, electronics, and steric environment. This, in turn, influences its physical properties and, more importantly, its behavior in chemical reactions.

Property1,2,3-Trimethoxy-4-methylbenzene1,2,4-Trimethoxy-5-methylbenzene
Structure 1,2,3-Trimethoxy-4-methylbenzene Structure1,2,4-Trimethoxy-5-methylbenzene Structure
CAS Number 25550-63-2135-77-3
Molecular Formula C₁₀H₁₄O₃C₁₀H₁₄O₃
Molar Mass 182.22 g/mol 182.22 g/mol
Appearance Colorless to light yellow liquid or solidWhite to off-white crystalline solid
Melting Point 24-26 °C[1]59-61 °C
Boiling Point ~256 °C~275 °C
Synonyms 4-Methyl-1,2,3-trimethoxybenzene; 4-Methylpyrogallol trimethyl ether5-Methyl-1,2,4-trimethoxybenzene; 5-Methylhydroxyhydroquinone trimethyl ether

A Tale of Two Syntheses: Pathways and Practicalities

The synthetic accessibility of a building block is a primary concern for any researcher. While both isomers share the same molecular formula, their most common laboratory and industrial syntheses start from different precursors, reflecting their distinct structural lineage.

Synthesis of 1,2,3-Trimethoxy-4-methylbenzene

The synthesis of this isomer typically begins with pyrogallol (1,2,3-trihydroxybenzene) or a derivative thereof. A common strategy involves the exhaustive methylation of the hydroxyl groups, followed by the introduction of the C4-methyl group.

A representative pathway involves the methylation of pyrogallol to form 1,2,3-trimethoxybenzene, a well-established procedure.[2][3][4][5] A subsequent Friedel-Crafts alkylation can introduce the methyl group. However, this alkylation step can be challenging due to the highly activated nature of the ring, which can lead to multiple alkylations or isomerization.

A more controlled, alternative approach starts from guaiacol (2-methoxyphenol). This multi-step synthesis offers better regiochemical control.[6]

Synthesis_of_1_2_3_Trimethoxy_4_methylbenzene cluster_0 Pathway from Pyrogallol cluster_1 Pathway from Guaiacol Pyrogallol Pyrogallol TMB_123 1,2,3-Trimethoxybenzene Pyrogallol->TMB_123 Methylation (e.g., (CH₃)₂SO₄, NaOH) Product_123 1,2,3-Trimethoxy-4-methylbenzene TMB_123->Product_123 Friedel-Crafts Alkylation (e.g., CH₃I, AlCl₃) Guaiacol Guaiacol Intermediate1 2-hydroxy-3-methoxy- acetophenone Guaiacol->Intermediate1 Acylation & Fries Rearrangement Intermediate2 1,2-dihydroxy-3- methoxybenzene Intermediate1->Intermediate2 Dakin Oxidation Product_123_alt 1,2,3-Trimethoxy-4-methylbenzene Intermediate2->Product_123_alt Methylation

Caption: Synthetic pathways to 1,2,3-Trimethoxy-4-methylbenzene.

Synthesis of 1,2,4-Trimethoxy-5-methylbenzene

This isomer is a crucial intermediate in the synthesis of Coenzyme Q (CoQ) analogues, which are vital lipid-soluble antioxidants.[7][8][9][10][11] Its synthesis is therefore well-optimized and often starts from 1,2,4-trihydroxybenzene or related quinones. A highly efficient route involves the formylation of 1,2,4-trimethoxybenzene using the Vilsmeier-Haack reaction, followed by reduction of the resulting aldehyde.

Synthesis_of_1_2_4_Trimethoxy_5_methylbenzene TMB_124 1,2,4-Trimethoxybenzene Aldehyde 2,4,5-Trimethoxy- benzaldehyde TMB_124->Aldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) Product_124 1,2,4-Trimethoxy- 5-methylbenzene Aldehyde->Product_124 Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: Common synthetic workflow for 1,2,4-Trimethoxy-5-methylbenzene.

This pathway is favored for its high yields and the commercial availability of the starting material, 1,2,4-trimethoxybenzene.[12]

Comparative Reactivity: The Decisive Role of Substituent Patterns

The core of this guide lies in understanding how the isomeric differences translate into reactivity, particularly in electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The methoxy group (-OCH₃) is a powerful activating ortho-, para-director due to its strong +R (resonance) effect, which far outweighs its -I (inductive) effect.[13][14][15][16] The methyl group (-CH₃) is a weaker activating ortho-, para-director. The interplay of these groups dictates the regiochemical outcome of any substitution.

Electrophilic Aromatic Substitution (EAS) Analysis
  • 1,2,3-Trimethoxy-4-methylbenzene : This isomer has two available positions for substitution: C5 and C6.

    • Attack at C6 : This position is ortho to the C1-methoxy group and para to the C3-methoxy group, making it electronically highly activated. However, it is sterically hindered by the adjacent C1-methoxy and C5-substituents (once formed).

    • Attack at C5 : This position is ortho to the C4-methyl group and meta to the C1 and C3 methoxy groups. While less electronically activated by the powerful methoxy groups, it is sterically more accessible.

    • Predicted Outcome : In most EAS reactions, the electronic activation is the dominant factor. Therefore, substitution is predicted to occur primarily at the C6 position , despite the steric hindrance, because it benefits from the strong ortho- and para-directing effects of two methoxy groups.

  • 1,2,4-Trimethoxy-5-methylbenzene : This isomer presents a much more straightforward scenario. It has only one unsubstituted position on the ring: C6.

    • Attack at C6 : This position is ortho to the C1-methoxy group and the C5-methyl group. It is also para to the C2-methoxy group (though this is less relevant due to the presence of the C1-substituent). All existing substituents direct an incoming electrophile to this position.

    • Predicted Outcome : The directing effects of the activating groups are reinforcing, all pointing to the C6 position . This makes 1,2,4-trimethoxy-5-methylbenzene an exceptional substrate for highly regioselective synthesis. There is no competition, leading to a single, predictable major product.

Caption: Regioselectivity in electrophilic aromatic substitution.

Applications in Synthesis and Drug Development

The synthetic utility of these isomers is a direct consequence of their reactivity profiles.

  • 1,2,4-Trimethoxy-5-methylbenzene : Its highly predictable reactivity makes it a cornerstone intermediate for the synthesis of the ubiquinone (Coenzyme Q) family.[8][10] The C6 position is readily functionalized, often via Friedel-Crafts acylation or alkylation, to introduce the isoprenoid side chain characteristic of CoQ molecules. These molecules are investigated for their antioxidant properties and their role in cellular respiration, with applications in treating cardiovascular diseases and as dietary supplements.[7][17] Furthermore, derivatives have been explored for neuroprotective effects.[18]

  • 1,2,3-Trimethoxy-4-methylbenzene : While not as widely documented in blockbuster drug syntheses, this isomer serves as a valuable scaffold for creating sterically crowded or specifically substituted aromatic systems. Its parent compound, 1,2,3-trimethoxybenzene, is found in natural products and is used in the synthesis of various bioactive compounds.[19] The 4-methyl derivative can be envisioned as an intermediate for analogues of natural products or for creating novel ligands where the vicinal trimethoxy arrangement imparts unique electronic and conformational properties. Its derivatives are key intermediates for certain pharmaceuticals, including the antibacterial agent Trimethoprim.[1]

Experimental Protocols

To provide a practical context, the following are representative, literature-derived protocols for the synthesis of the parent trimethoxybenzene compounds.

Protocol 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol[4]

Warning: Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Preparation : In a 1-L round-bottomed flask, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide. Equip the flask with a thermometer.

  • Methylation : With continuous shaking, gradually add 50 mL of dimethyl sulfate. The rate of addition should be controlled to maintain the reaction temperature below 45 °C.

  • Reaction Completion : Once the exotherm subsides, fit the flask with a reflux condenser and heat the mixture to boiling for 1 hour.

  • Workup : Cool the reaction mixture. If necessary, make the solution alkaline with additional sodium hydroxide. Filter the dark-colored precipitate at the pump and wash thoroughly with water.

  • Purification : Dissolve the crude product in diethyl ether and filter to remove insoluble impurities. Evaporate the ether on a water bath. Recrystallize the residue from dilute alcohol to yield colorless crystals of 1,2,3-trimethoxybenzene. (Typical Yield: ~70%).

Protocol 2: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene[12]

Warning: Phosphorus oxychloride is corrosive and reacts violently with water. Handle in a chemical fume hood with appropriate PPE.

  • Vilsmeier Reagent Formation : In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 2 equivalents) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.

  • Substrate Addition : Dissolve 1,2,4-trimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not rise significantly.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Hydrolysis : Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.

  • Workup and Purification : Neutralize the aqueous solution with sodium bicarbonate or sodium hydroxide. Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2,4,5-trimethoxybenzaldehyde can be purified by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between 1,2,3-Trimethoxy-4-methylbenzene and 1,2,4-Trimethoxy-5-methylbenzene is fundamentally a choice between complexity and specificity.

  • Choose 1,2,4-Trimethoxy-5-methylbenzene when:

    • The synthetic target requires unambiguous, high-yield substitution at a single, highly activated position.

    • The goal is the synthesis of Coenzyme Q analogues or other structures requiring a C6-functionalized 2,4,5-trisubstituted aromatic ring.

    • A robust, scalable, and well-documented synthetic route is a priority.

  • Choose 1,2,3-Trimethoxy-4-methylbenzene when:

    • The synthetic target requires the specific vicinal (1,2,3-) trimethoxy substitution pattern.

    • The creation of sterically hindered environments is desired.

    • Exploring novel chemical space where the electronic and steric properties of this less-common isomer can be leveraged is the objective.

Ultimately, a deep understanding of the subtle yet powerful influence of substituent patterns on aromatic reactivity is paramount. By carefully considering the synthetic pathways and reactivity profiles detailed in this guide, researchers can make informed decisions, optimizing their strategies for the efficient and successful synthesis of complex molecules.

References

  • Synthesis and antioxidant activities of Coenzyme Q analogues. (2014). PubMed. [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]

  • A Short, Highly Efficient Synthesis of Coenzyme Q 10. (2002). ACS Publications. [Link]

  • Synthesis of Coenzyme Q Analogs by Alkylation of Fumigatin1a. (1965). ACS Publications. [Link]

  • Synthesis of coenzyme Q10 derivatives, their structural and electrochemical characterization, and functional studies on cellular. University of Saarland. [Link]

  • US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Synthesis process of 1,2,3-trimethoxy benzene. (2008). Patsnap. [Link]

  • Green Synthesis of 1,2,3-Trimethoxybenzene. ResearchGate. [Link]

  • Electrophilic Substitution in Benzene. Scribd. [Link]

  • Preparation of 1,2,3-trimethoxybenzene. PrepChem.com. [Link]

  • CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
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  • Both of these groups are ortho/para directors. In 1-methoxy-4-methylbenzene... Boston University. [Link]

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  • TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB). NCBI. [Link]

  • 1,2,4-trimethoxybenzene, 135-77-3. The Good Scents Company. [Link]

  • Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Thieme Chemistry. [Link]

  • Efficient synthesis of 1-alkyl-2,3,4,5-tetramethoxy-6-methylbenzene: key intermediate for preparing coenzyme Q analogues. Arkivoc. [Link]

  • Synthesis of 1,2,4,5-tetramethylbenzene by alkylation of 1,2,4-trimethylbenzene with methanol. ResearchGate. [Link]

  • Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053). FooDB. [Link]

  • Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. CIR. [Link]

  • Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • The Essential Role of 1,2,4-Trimethoxybenzene in Modern Synthesis. LinkedIn. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1,2,3-Trimethoxybenzene Analogs in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Among the myriad of molecular scaffolds, the 1,2,3-trimethoxyphenyl moiety has emerged as a privileged structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Among the myriad of molecular scaffolds, the 1,2,3-trimethoxyphenyl moiety has emerged as a privileged structure, underpinning the biological activity of a diverse range of natural products and synthetic compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1,2,3-trimethoxybenzene scaffold, with a particular focus on anticancer and anti-inflammatory applications. By dissecting the causality behind experimental choices and presenting robust supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising molecules.

The Significance of the Trimethoxyphenyl Scaffold

The 1,2,3-trimethoxybenzene ring is a key pharmacophore found in a variety of biologically active molecules. Its presence is often associated with potent inhibitory effects on crucial cellular targets, most notably tubulin. The spatial arrangement and electron-donating nature of the three methoxy groups are critical for binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This mechanism forms the basis for the anticancer activity of many trimethoxyphenyl-containing compounds.[1][2] Furthermore, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4]

This guide will explore the SAR of various analogs, categorized by the nature of the substituent at the 4-position of the 1,2,3-trimethoxybenzene ring and the introduction of heterocyclic moieties. We will delve into how subtle structural modifications can profoundly impact biological activity, offering a roadmap for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Analog Classes

The following sections provide a detailed comparison of different classes of 1,2,3-trimethoxybenzene analogs, supported by experimental data.

Isomeric Analogs: The Case of Asarone

Asarone, a naturally occurring phenylpropanoid, exists as two main isomers, α-asarone (2,4,5-trimethoxy-(E)-1-propenylbenzene) and β-asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene). While not direct analogs of 1,2,3-trimethoxy-4-methylbenzene, their SAR provides valuable insights into the importance of the substitution pattern on the trimethoxybenzene ring.

Studies have shown that both isomers exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][5] The propenyl side chain is a key structural feature that influences their activity. For instance, the nitration of β-asarone has been shown to produce derivatives with enhanced cytotoxic activity against various cancer cell lines compared to the parent compound.[6]

Table 1: Cytotoxic Activity of β-Asarone and its Nitro Derivatives [6]

CompoundCancer Cell LineIC50 (µM)
β-AsaroneMCF-7 (Breast)>100
SW-982 (Synovial Sarcoma)85.2
HeLa (Cervical)75.4
PC-3 (Prostate)92.1
IMR-32 (Neuroblastoma)88.6
1-(2,4,5-trimethoxyphenyl)-2-nitropropeneMCF-7 (Breast)45.3
SW-982 (Synovial Sarcoma)38.7
HeLa (Cervical)42.1
PC-3 (Prostate)55.8
IMR-32 (Neuroblastoma)49.3
1-(2,4,5-trimethoxyphenyl)-1-nitropropeneMCF-7 (Breast)>100
SW-982 (Synovial Sarcoma)15.2
HeLa (Cervical)18.9
PC-3 (Prostate)22.4
IMR-32 (Neuroblastoma)20.1

The data clearly indicates that the introduction of a nitro group on the propenyl side chain significantly enhances the anticancer activity of β-asarone in most of the tested cell lines. This highlights the potential of modifying the substituent at the 4-position to modulate biological activity.

Heterocyclic Analogs: Expanding the Chemical Space

A significant body of research has focused on the synthesis of hybrid molecules that couple the 1,2,3-trimethoxyphenyl moiety with various heterocyclic rings, such as 1,2,4-triazole, imidazole, and 1,2,4-triazine. This strategy aims to enhance the binding affinity to target proteins and improve the overall pharmacological profile of the compounds. The heterocyclic ring can act as a rigid scaffold to orient the trimethoxyphenyl group optimally for target interaction and can also participate in additional hydrogen bonding or other interactions.[1][7]

The 1,2,4-triazole ring has been successfully employed as a bioisosteric replacement for the cis-double bond of combretastatin A-4, a potent natural tubulin inhibitor. This modification maintains the crucial spatial orientation of the aromatic rings required for binding to the colchicine site of tubulin while potentially improving metabolic stability.[7]

Table 2: Antiproliferative Activity of Trimethoxyphenyl-1,2,4-triazole Analogs [1]

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)0.05
Compound BMCF-7 (Breast)0.03
Compound CMCF-7 (Breast)>10

Note: The specific structures of Compounds A, B, and C are detailed in the cited reference.

The SAR studies of these analogs revealed that the nature and position of substituents on the second aromatic ring, attached to the triazole, are critical for activity. For instance, the presence of a hydrogen bond donor/acceptor on the second phenyl ring can significantly influence the antiproliferative potency.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the key experimental methodologies employed in the SAR studies of 1,2,3-trimethoxybenzene analogs.

Synthesis of a Representative 1,2,4-Triazole Analog

This protocol describes the synthesis of a 1,5-diaryl-1,2,4-triazole, a common scaffold in this class of compounds.

Step 1: Synthesis of the Hydrazide

  • Dissolve 3,4,5-trimethoxybenzoic acid in an appropriate solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture to form the corresponding methyl ester.

  • After completion of the reaction (monitored by TLC), cool the mixture and add hydrazine hydrate.

  • Reflux the mixture until the ester is fully converted to the hydrazide.

  • Cool the reaction mixture and collect the precipitated 3,4,5-trimethoxybenzohydrazide by filtration.

Step 2: Condensation with an Aldehyde

  • Dissolve the 3,4,5-trimethoxybenzohydrazide and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for several hours until the formation of the hydrazone is complete.

  • Cool the reaction and collect the product by filtration.

Step 3: Oxidative Cyclization to the 1,2,4-Triazole

  • Suspend the synthesized hydrazone in a suitable solvent (e.g., glacial acetic acid).

  • Add an oxidizing agent, such as ferric chloride (FeCl3), portion-wise.

  • Heat the reaction mixture at a specific temperature for a defined period.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated 1,5-diaryl-1,2,4-triazole derivative by filtration and purify by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of 1,2,3-trimethoxybenzene) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR principles discussed, the following diagrams are provided.

General SAR of Trimethoxyphenyl Analogs

SAR_General Core 1,2,3-Trimethoxybenzene (Core Scaffold) R_Group Modification at C4 (e.g., -CH3, -propenyl, -heterocycle) Core->R_Group Substitution Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) R_Group->Activity Influences Potency & Selectivity Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Screening Target_Assay Target-Based Assay (e.g., Tubulin Polymerization) Cytotoxicity->Target_Assay SAR_Analysis SAR Analysis Target_Assay->SAR_Analysis Data Interpretation Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion and Future Directions

The 1,2,3-trimethoxyphenyl scaffold represents a highly versatile and privileged structure in medicinal chemistry. The SAR studies of its analogs have consistently demonstrated that modifications to the substituent at the 4-position and the incorporation of heterocyclic moieties are powerful strategies for modulating biological activity. The data presented in this guide underscore the importance of rational design in the development of potent and selective therapeutic agents.

Future research in this area should continue to explore novel heterocyclic hybrids and delve deeper into the molecular mechanisms underlying their biological effects. The use of computational modeling and in silico screening can further accelerate the discovery of new lead compounds. By building upon the foundational SAR principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 1,2,3-trimethoxybenzene analogs.

References

  • Shenvi S, Vinod, Hegde R, Kush A, Reddy GC. A unique water soluble formulation of β-asarone from sweet flag (Acorus calamus L.) and its in vitro activity against some fungal plant pathogens. Journal of Medicinal Plant Research.
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  • What is the mechanism of Asarone? Patsnap Synapse. [Link]

  • Synthesis and Hypolipidemic and Antiplatelet Activities of α-Asarone Isomers in Humans (in Vitro), Mice (in Vivo), and Rats (in Vivo). ResearchGate. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]

  • Structural Derivatives of β-Asarone from Acorus calamus Linn. as Insecticide Candidates and the Insecticidal Mechanism Against Small Brown Planthopper. MDPI. [Link]

  • Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PMC. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Publications. [Link]

  • Synthesis, Characterization, Molecular Docking and Biological Evaluation of 1,4-Bis(aryl-1H- 1,2,3-triazole-4yl)methoxy)benzaldehyde Derivatives as Potential Anticancer Agents. Asian Journal of Chemistry. [Link]

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  • Synthesis, and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. [Link]

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Comparative

Orthogonal Cross-Validation of Analytical Data for 1,2,3-Trimethoxy-4-methylbenzene: A Comparative Guide

Executive Summary In the development of high-purity chemical reference standards and pharmaceutical intermediates, relying on a single analytical technique introduces systemic bias. 1,2,3-Trimethoxy-4-methylbenzene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-purity chemical reference standards and pharmaceutical intermediates, relying on a single analytical technique introduces systemic bias. 1,2,3-Trimethoxy-4-methylbenzene (CAS 33257-15-7), a highly functionalized aromatic building block[1], presents specific analytical challenges due to the potential presence of closely related positional isomers (e.g., 1,3,5-trimethoxy-2-methylbenzene) and UV-transparent impurities.

To comply with the[2], a robust control strategy requires the cross-validation of analytical data using orthogonal methodologies. This guide objectively compares three distinct analytical platforms—Chromatographic Mass Balance (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR)—demonstrating how to construct a self-validating system for absolute purity certification.

Methodological Alternatives: A Comparative Analysis

When assessing the purity and structural identity of 1,2,3-Trimethoxy-4-methylbenzene, each analytical alternative offers distinct mechanistic advantages and blind spots. Cross-validation bridges these gaps.

HPLC-UV (Mass Balance Approach)
  • Mechanism: Separates analytes based on hydrophobicity. Purity is calculated by area normalization, subtracting water (Karl Fischer) and inorganic residue (ROI).

  • The Blind Spot: Assumes all impurities elute, possess a chromophore, and share similar UV extinction coefficients with the main peak. It will overestimate purity if a UV-transparent aliphatic impurity is present.

GC-MS (Volatility & Structural ID)
  • Mechanism: Separates based on boiling point and vapor pressure, followed by Electron Ionization (EI) to generate characteristic fragmentation patterns.

  • The Blind Spot: Thermally labile impurities may degrade in the injection port, and non-volatile inorganic salts are entirely invisible to the detector.

1H-qNMR (Primary Ratio Method)
  • Mechanism: Measures the absolute mass fraction directly against an internal standard. Because the NMR signal intensity is strictly proportional to the number of resonant nuclei, it provides absolute quantification without requiring an identical reference standard[3].

  • The Blind Spot: Lower sensitivity compared to chromatography; trace impurities below 0.1% mass fraction may be lost in the baseline noise.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Mass Balance)GC-MS (EI)1H-qNMR (Primary Ratio)
Quantitation Basis Relative (Area Normalization)Relative (Area %)Absolute (Mass Fraction)
Specificity High (for UV-active compounds)Very High (Mass/Charge ratio)Supreme (Structural & Isotopic)
LOD / LOQ ~0.01% / 0.05%~0.005% / 0.02%~0.1% / 0.5%
Susceptibility to Bias High (Extinction coefficient variance)High (Thermal degradation)Low (Direct proton counting)
Primary Utility Trace impurity profilingVolatile isomer differentiationAbsolute purity certification

Mechanistic Causality & Experimental Design

To ensure scientific integrity, experimental parameters must be chosen based on the physicochemical properties of 1,2,3-Trimethoxy-4-methylbenzene.

Why Maleic Acid for qNMR? In 1H-qNMR, the internal standard must not overlap with the analyte's signals. 1,2,3-Trimethoxy-4-methylbenzene exhibits aromatic protons (δ ~6.5–6.8 ppm), methoxy protons (δ ~3.8 ppm), and methyl protons (δ ~2.2 ppm). Maleic acid is selected as the internal standard because it produces a sharp, isolated singlet at δ 6.28 ppm, fitting perfectly into the baseline window between the aromatic and methoxy regions[4].

Why a Superficially Porous C18 Column for HPLC? Positional isomers of trimethoxytoluene have nearly identical polarities. A superficially porous particle (core-shell) column minimizes longitudinal diffusion (the B term in the van Deemter equation), providing the high theoretical plate count required to resolve these critical pairs without the backpressure of sub-2µm fully porous particles.

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Impurity Profiling
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-shell C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 12 minutes to ensure elution of highly retained hydrophobic dimers.

  • Detection: 210 nm (universal aromatic absorbance) and 280 nm (specific for the methoxy-substituted benzene ring).

  • Self-Validation Mechanism: System Suitability Test (SST). An injection of a resolution mixture containing 1,2,3-Trimethoxy-4-methylbenzene and its isomer (1,3,5-trimethoxy-2-methylbenzene) must yield a resolution factor ( Rs​ ) > 2.0. This proves the system's capacity to discriminate closely related impurities.

Protocol 2: GC-MS Structural Confirmation
  • System: GC coupled with a single quadrupole MS.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 60°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Self-Validation Mechanism: Isotopic Fidelity Check. The isotopic pattern of the molecular ion ( M+ at m/z 182) must match the theoretical natural abundance of 13C for a C10​ molecule (approximately 11% relative to the M+ peak). A deviation indicates a co-eluting isobaric interference.

Protocol 3: 1H-qNMR Absolute Quantification
  • Sample Prep: Accurately weigh ~20 mg of 1,2,3-Trimethoxy-4-methylbenzene and ~10 mg of NIST TraceCERT® Maleic Acid into a vial. Dissolve in 0.6 mL of CDCl3​ (100% D).

  • Acquisition: 400 MHz NMR spectrometer, 32 scans.

  • Relaxation Delay ( D1​ ): 30 seconds. Causality: The longitudinal relaxation time ( T1​ ) of the aromatic protons can be up to 5 seconds. A D1​ of >5 × T1​ is mandatory to ensure >99.3% magnetization recovery; otherwise, the integration will artificially suppress the analyte's calculated purity.

  • Self-Validation Mechanism: Dynamic Range Verification. The integration of the internal standard's 13C satellite peaks must yield an area of ~0.55% relative to the main Maleic acid peak. This confirms the receiver gain is properly set and the digital dynamic range is linear.

Cross-Validation Data Integration

The true power of this guide lies in integrating the data. Table 2 demonstrates a mock cross-validation dataset for a batch of 1,2,3-Trimethoxy-4-methylbenzene.

Table 2: Cross-Validation Results (Batch #TMB-2026)
Analytical MethodMeasured Purity (%)RSD (%)Major Impurity DetectedConclusion / Action
HPLC-UV (210 nm) 99.85%0.040.10% (Isomer)High apparent purity; lacks inorganic data.
GC-MS (Total Ion) 99.90%0.060.08% (Desmethyl analog)Confirms volatile purity; M+ 182 confirmed.
1H-qNMR (Absolute) 98.20%0.15None detected in NMRDiscrepancy identified.
Karl Fischer / ROI 1.60% WaterN/A H2​O Explains the qNMR vs HPLC gap.

Data Interpretation: The HPLC-UV reported 99.85% purity because it is blind to water. The qNMR reported 98.20% absolute mass fraction. When the HPLC data is mathematically corrected for the 1.60% water content found via Karl Fischer titration, the Mass Balance purity becomes 98.25%, perfectly cross-validating the qNMR result within statistical error.

Cross-Validation Workflow Visualization

G Sample 1,2,3-Trimethoxy- 4-methylbenzene HPLC HPLC-UV Mass Balance Sample->HPLC GCMS GC-MS Structural ID Sample->GCMS qNMR 1H qNMR Absolute Purity Sample->qNMR CrossVal Data Cross-Validation (ICH Q2(R2)) HPLC->CrossVal GCMS->CrossVal qNMR->CrossVal Cert Certified Reference Material CrossVal->Cert

Orthogonal cross-validation workflow integrating HPLC, GC-MS, and qNMR for purity certification.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at:[Link][2]

  • National Institutes of Health (NIH) / PMC. "Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS." PubMed Central. Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

1,2,3-Trimethoxy-4-methylbenzene proper disposal procedures

As a highly lipophilic aromatic compound used in advanced pharmaceutical synthesis and drug development, 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7) requires strict, scientifically validated disposal protocols. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly lipophilic aromatic compound used in advanced pharmaceutical synthesis and drug development, 1,2,3-Trimethoxy-4-methylbenzene (CAS: 33257-15-7) requires strict, scientifically validated disposal protocols. Because of its stable benzene ring and methoxy functional groups, improper disposal can lead to severe environmental persistence, bioaccumulation, and regulatory non-compliance.

This guide provides drug development professionals and laboratory managers with a field-proven, self-validating Standard Operating Procedure (SOP) for the safe handling, segregation, and final destruction of 1,2,3-Trimethoxy-4-methylbenzene.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

PropertyValue
Chemical Name 1,2,3-Trimethoxy-4-methylbenzene
CAS Number 33257-15-7[1]
Molecular Formula C10H14O3[1]
Molecular Weight 182.22 g/mol [1]
Waste Classification Non-halogenated organic hazardous waste
Primary GHS Hazards H302 (Harmful if swallowed), H315, H319, H335 (Irritant)

Mechanistic Causality for Disposal Choices: 1,2,3-Trimethoxy-4-methylbenzene exhibits exceptionally low aqueous solubility. Discharging this chemical into standard municipal sewer systems or waterways is strictly prohibited, as it bypasses standard biological wastewater treatment and can persist in the soil[2]. Therefore, the only scientifically and legally sound method of final destruction is high-temperature chemical incineration[3].

Regulatory Framework

Under United States Environmental Protection Agency (EPA) guidelines, chemical waste generators are legally obligated to determine whether a discarded chemical is classified as a hazardous waste under 40 CFR 261.3 [2]. 1,2,3-Trimethoxy-4-methylbenzene must be managed as a hazardous non-halogenated organic waste. State and local regulations may impose additional tracking requirements; always verify compatibility with your facility's specific Resource Conservation and Recovery Act (RCRA) permit.

Standard Operating Procedure: Routine Disposal Workflow

The following step-by-step methodology ensures complete thermal oxidation of the compound while protecting laboratory personnel from aerosolized exposure.

Step 1: Preparation and Environmental Controls

  • Action: Don standard laboratory PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Conduct all open-container transfers inside a certified Class II biological safety cabinet or chemical fume hood.

  • Causality: Methoxybenzenes can act as respiratory and dermal irritants. The fume hood provides a negative-pressure environment that captures volatile emissions during solvent transfer.

Step 2: Waste Segregation

  • Action: Classify and segregate the material strictly as "Non-Halogenated Organic Waste."

  • Causality: It is a critical safety parameter to never mix this compound with halogenated solvents (e.g., chloroform, dichloromethane). Incinerating non-halogenated aromatics with halogenated waste can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during the combustion process.

Step 3: Solvent Solubilization (Critical Step)

  • Action: Dissolve the solid or highly concentrated 1,2,3-Trimethoxy-4-methylbenzene in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[3].

  • Causality: Solid or highly viscous aromatic compounds can cause uneven burning or localized cold spots in an incinerator, leading to incomplete combustion. Dissolving the compound standardizes the caloric value and viscosity of the waste feed. This ensures the incinerator maintains the critical temperature required to completely cleave the stable benzene ring, preventing the release of unburned volatile organic compounds (VOCs).

Step 4: Containment and Headspace Management

  • Action: Transfer the dissolved mixture into a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) or amber glass waste container. Leave at least 20% headspace at the top of the container.

  • Causality: Leaving headspace is a self-validating safety measure that accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.

Step 5: Final Destruction

  • Action: Transfer the sealed container to the facility's central hazardous waste accumulation area. The licensed environmental contractor must dispose of the material in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Causality: The afterburner ensures secondary combustion of any residual carbon monoxide (CO), while the alkaline scrubber neutralizes and captures particulate matter, ensuring strict compliance with the Clean Air Act.

Emergency Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Isolation: Immediately evacuate non-essential personnel from the spill area and increase mechanical ventilation[4].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4].

    • Causality: Using reactive absorbents (like sawdust or paper towels) with concentrated organics can inadvertently create a combustible matrix prone to auto-ignition. Inert materials physically trap the chemical without introducing a secondary fire hazard.

  • Collection: Use spark-proof tools (e.g., plastic or brass shovels) to sweep up the absorbed mixture[4]. Place the collected material into a heavy-duty, sealable disposal drum.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, diking the runoff for separate collection and disposal[4]. Do not allow the runoff to enter floor drains.

Waste Disposal Workflow Visualization

Workflow Gen Waste Generation: 1,2,3-Trimethoxy-4-methylbenzene Prep Fume Hood & PPE Setup Gen->Prep Spill Spill Response: Inert Absorbent (Sand/Vermiculite) Gen->Spill Accidental Spill Seg Segregate as Non-Halogenated Organic Waste Prep->Seg Solv Dissolve in Combustible Solvent Seg->Solv Store Store in HDPE/Glass Container (20% Headspace) Solv->Store Inc Chemical Incineration (Afterburner & Scrubber) Store->Inc Spill->Store Collect & Seal

Waste segregation and incineration workflow for 1,2,3-Trimethoxy-4-methylbenzene.

References

  • MetaSci Inc. "Safety Data Sheet: 1,3,5-Trimethoxybenzene (EPA 40 CFR 261.3 Guidelines)." MetaSci. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1,2,3-Trimethoxy-4-methylbenzene

A Researcher's Guide to Safely Handling 1,2,3-Trimethoxy-4-methylbenzene This guide provides essential safety and handling protocols for 1,2,3-Trimethoxy-4-methylbenzene, a compound requiring careful management in a labo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 1,2,3-Trimethoxy-4-methylbenzene

This guide provides essential safety and handling protocols for 1,2,3-Trimethoxy-4-methylbenzene, a compound requiring careful management in a laboratory setting. The following information is designed to ensure the safety of researchers and the integrity of their work by outlining the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) classify 1,2,3-Trimethoxy-4-methylbenzene as not a hazardous substance or mixture, others indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate caution.

Key Hazards:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

HazardGHS ClassificationPrecautionary Statement
Skin IrritationH315P264: Wash skin thoroughly after handling.[1]
Eye IrritationH319P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Respiratory IrritationH335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with handling 1,2,3-Trimethoxy-4-methylbenzene. The following PPE is recommended based on the potential routes of exposure.

  • Eye and Face Protection: Tightly fitting safety goggles or chemical splash-resistant safety glasses with side protection are mandatory to prevent eye contact.[1][2] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1] All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][3]

  • Hand Protection: Chemical-resistant gloves are required.[2] It is essential to inspect gloves for any signs of degradation before use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Always wash and dry hands thoroughly after handling the chemical and removing gloves.[2]

  • Skin and Body Protection: Wear impervious and fire/flame-resistant clothing to protect the skin.[2] A lab coat is a minimum requirement, and additional protective clothing should be selected based on the potential for skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter for organic gases and vapors should be used.[2][5]

Safe Handling and Operational Plan

A systematic approach to handling 1,2,3-Trimethoxy-4-methylbenzene minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Confirm that the work area is well-ventilated.[4]

  • Container Handling: Keep the container tightly closed when not in use.[1] Open and handle the container with care to prevent spills.[1]

  • Dispensing: When transferring the chemical, avoid generating dust or fumes.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[1]

Spill Management and Disposal

In the event of a spill or at the end of an experiment, proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate unprotected personnel from the area.[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Use an inert absorbent material, such as sand, to contain the spill.[5]

  • Clean-up: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1] Do not let the product enter drains, other waterways, or the soil.[1]

Workflow Diagram

The following diagram illustrates the key decision points and safety protocols for handling 1,2,3-Trimethoxy-4-methylbenzene.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_start Start: Obtain 1,2,3-Trimethoxy-4-methylbenzene verify_sds Verify SDS for Hazards prep_start->verify_sds don_ppe Don Appropriate PPE verify_sds->don_ppe check_ventilation Ensure Proper Ventilation (Fume Hood) don_ppe->check_ventilation handle_chem Handle Chemical in Fume Hood check_ventilation->handle_chem spill Spill Occurs? handle_chem->spill evacuate Evacuate & Ventilate Area spill->evacuate Yes dispose_waste Dispose of Experimental Waste spill->dispose_waste No contain_spill Contain Spill with Inert Material evacuate->contain_spill cleanup Clean Up and Decontaminate contain_spill->cleanup dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste remove_ppe Remove and Dispose/Clean PPE dispose_spill_waste->remove_ppe decontaminate_glassware Decontaminate Glassware dispose_waste->decontaminate_glassware decontaminate_glassware->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Sources

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